Ferrimycin A1
Description
Properties
Molecular Formula |
C40H63FeN10O14 |
|---|---|
Molecular Weight |
963.8 g/mol |
IUPAC Name |
iron(3+);methyl 4-amino-6-[3-[5-[[4-[5-[[4-[5-[formyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
InChI |
InChI=1S/C40H63N10O14.Fe/c1-39(40(60,25-51)35(41)34(36(42)64-2)38(59)47-39)46-28-22-27(23-29(53)24-28)37(58)45-18-8-5-11-21-50(63)33(57)15-13-31(55)44-17-7-4-10-20-49(62)32(56)14-12-30(54)43-16-6-3-9-19-48(61)26-52;/h22-24,26,34-35,42,46,51,53,60H,3-21,25,41H2,1-2H3,(H,43,54)(H,44,55)(H,45,58)(H,47,59);/q-3;+3 |
InChI Key |
GYDPFTRJZUGPNF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Ferrimycin A1: A Sideromycin Antibiotic
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrimycin A1 is a pioneering member of the sideromycin class of antibiotics, a group of natural products that cleverly exploit bacterial iron uptake systems to deliver a cytotoxic agent into the cell. First isolated in the early 1960s, the discovery of this compound provided a foundational understanding of this "Trojan Horse" mechanism of antibiotic action. This technical guide delves into the historical discovery of this compound, detailing the isolation, characterization, and early biological evaluation of this important molecule.
Initial Discovery and Isolation
This compound was first reported in the early 1960s as a novel iron-containing antibiotic isolated from the fermentation broth of the Gram-positive bacterium Streptomyces griseoflavus[1]. Initial reports in 1962 highlighted its potent antimicrobial activity, particularly against Gram-positive bacteria. This discovery was a significant milestone, as it introduced a new antibiotic with a unique chemical scaffold and mode of action.
Experimental Protocols: Fermentation and Isolation (Inferred)
-
Fermentation: Streptomyces griseoflavus would have been cultured in a liquid medium rich in carbohydrates (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract), supplemented with essential minerals. Fermentation would have been carried out in shake flasks or stirred-tank fermenters under controlled temperature and aeration for several days to allow for the production of the antibiotic.
-
Extraction: The fermentation broth would have been harvested and the mycelium separated by filtration or centrifugation. The clarified broth, containing the secreted this compound, would then be subjected to solvent extraction. Given the polar nature of the molecule, a water-immiscible organic solvent such as butanol or ethyl acetate (B1210297) would likely have been used to extract the antibiotic from the aqueous broth.
-
Purification: The crude extract would have undergone several rounds of purification. Techniques available and likely used in the 1960s include:
-
Solvent-solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.
-
Adsorption chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) to separate components based on their polarity.
-
Precipitation: Inducing the precipitation of this compound from a solution by changing solvent composition or pH.
-
The following diagram illustrates a probable workflow for the isolation and purification of this compound.
Structural Elucidation
The determination of the chemical structure of this compound was a significant undertaking in the 1960s, relying on classical chemical degradation techniques and early spectroscopic methods. A key publication in 1965 detailed the "constitution" of this compound[2][3].
Experimental Protocols: Structural Analysis (Inferred)
The structural elucidation of this compound likely involved a combination of the following methods:
-
Elemental Analysis: To determine the empirical formula of the molecule.
-
Chemical Degradation: The molecule would have been broken down into smaller, identifiable fragments through acidic or basic hydrolysis. These fragments would then be isolated and their structures determined, allowing for the piecing together of the parent molecule's structure.
-
Spectroscopy:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Early NMR techniques would have provided initial information about the proton environment in the molecule.
-
Through these methods, it was established that this compound is a sideromycin, consisting of a siderophore component responsible for iron chelation and an antibiotic "warhead."
Antimicrobial Activity
From its initial discovery, this compound was recognized for its potent activity against Gram-positive bacteria. The siderophore moiety is recognized by specific iron uptake systems on the bacterial cell surface, leading to the active transport of the entire molecule into the cell, where the antibiotic component exerts its toxic effect.
Quantitative Data: Antimicrobial Spectrum
| Bacterial Species | Gram Stain | Reported Activity |
| Staphylococcus aureus | Positive | Active |
| Bacillus subtilis | Positive | Active |
| Gram-negative bacteria | Negative | Generally not active |
Conclusion
The discovery of this compound in the early 1960s was a landmark achievement in the field of antibiotics. It not only introduced a novel therapeutic agent but also unveiled a fascinating mechanism of drug delivery that continues to inspire the development of new "Trojan Horse" antibiotics today. The foundational work on its isolation from Streptomyces griseoflavus, its structural elucidation through classical chemical methods, and the characterization of its potent antimicrobial activity against Gram-positive bacteria laid the groundwork for decades of research into sideromycins and targeted drug delivery. While the detailed experimental protocols from the original publications are a challenge to access, the principles of this seminal discovery remain highly relevant to modern drug discovery and development.
References
Unraveling the Enigma of Ferrimycin A1: A Technical Deep Dive into its Mechanism of Protein Synthesis Inhibition
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action of the sideromycin antibiotic, Ferrimycin A1, with a specific focus on its role as a potent inhibitor of bacterial protein synthesis.
This compound, a member of the sideromycin class of antibiotics, employs a sophisticated "Trojan horse" strategy to gain entry into bacterial cells and disrupt essential life processes. This document provides an in-depth exploration of its mechanism of action, consolidating available research to offer a clear understanding of its antibacterial properties, particularly its targeted inhibition of protein synthesis. While the complete picture of its molecular interactions is still emerging, this guide synthesizes established findings to illuminate its pathway from cellular uptake to its ultimate inhibitory effect.
The "Trojan Horse" Entry: Exploiting Bacterial Iron Uptake
Like other sideromycins, this compound's structure comprises a siderophore moiety linked to an antibiotic "warhead." The siderophore component, a potent iron-chelating group, is recognized by the bacterium's own iron transport systems. This allows this compound to be actively transported into the cell, bypassing conventional barriers that often prevent antibiotics from reaching their intracellular targets. This deceptive entry mechanism is a hallmark of sideromycin action and a key contributor to their efficacy.
Inhibition of Protein Synthesis: The Core Mechanism
Once inside the bacterial cytoplasm, the active component of this compound is released and exerts its antimicrobial effect by selectively inhibiting protein synthesis. Seminal studies have demonstrated this targeted action through various experimental approaches.
Evidence from Radiolabeled Precursor Incorporation Assays
Early investigations into the mode of action of this compound utilized radiolabeled metabolic precursors to track the synthesis of essential macromolecules in whole bacterial cells, such as Staphylococcus aureus. These experiments revealed that this compound specifically curtails the incorporation of radiolabeled amino acids (e.g., phenylalanine) into proteins, while having a less pronounced effect on the synthesis of DNA, RNA, and the cell wall. This selective inhibition strongly indicates that the primary target of this compound lies within the protein synthesis machinery.
A conceptual workflow for such an experiment is outlined below:
Insights from Whole-Cell Biosensor Assays
Further evidence for the specific inhibition of protein synthesis by this compound comes from studies employing whole-cell biosensors. For example, research utilizing a Bacillus subtilis strain engineered with a promoter-luciferase reporter system demonstrated the selective activity of this compound. In this system, the expression of luciferase is under the control of the yheI promoter, which is specifically induced in response to the stalling of ribosomes and, consequently, the inhibition of protein synthesis. The observed induction of luciferase activity in the presence of this compound provides strong, targeted evidence for its role as a protein synthesis inhibitor.[1]
The logical relationship in this biosensor assay can be visualized as follows:
The Unidentified Molecular Target
While it is firmly established that this compound inhibits protein synthesis, the precise molecular target of its active "warhead" within the intricate machinery of translation remains to be definitively identified. This stands in contrast to another well-studied sideromycin, Albomycin, whose active component is known to inhibit seryl-tRNA synthetase, an enzyme essential for charging tRNA with the amino acid serine.
Current hypotheses regarding the target of this compound's active moiety include:
-
An Aminoacyl-tRNA Synthetase: Similar to Albomycin, this compound may inhibit one of the other aminoacyl-tRNA synthetases, thereby preventing the attachment of a specific amino acid to its corresponding tRNA.
-
A Ribosomal Component: The active component could directly bind to the ribosome, potentially at a functionally critical site such as the peptidyl transferase center (PTC) on the 50S subunit or a component of the 30S subunit involved in tRNA binding or translocation.
Further research, including structural biology studies of this compound in complex with its target and detailed enzymatic assays, is required to elucidate the exact molecular interaction that leads to the cessation of protein synthesis.
Quantitative Data and Antibacterial Activity
While detailed kinetic data for the inhibition of its specific molecular target are not yet available, the antibacterial efficacy of this compound has been characterized by determining its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | - | Reported to be active |
Note: Comprehensive and standardized MIC data for a wide range of bacterial strains are limited in publicly available literature.
Conclusion and Future Directions
This compound is a potent antibacterial agent that leverages the host's iron uptake system to deliver an antibiotic payload that effectively shuts down protein synthesis. While its general mechanism of action is understood, the identification of its precise molecular target is a key area for future research. Elucidating this target will not only provide a more complete understanding of this compound's activity but also pave the way for the rational design of novel sideromycin antibiotics with improved efficacy and spectrum. The unique "Trojan horse" delivery mechanism of this compound and its congeners continues to make them a promising avenue for the development of new therapeutics to combat the growing threat of antibiotic resistance.
References
The Trojan Horse Antibiotic: An In-depth Technical Guide to the Biological Activity Spectrum of Ferrimycin A1
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity of Ferrimycin A1, a sideromycin antibiotic. Intended for researchers, scientists, and drug development professionals, this document details its mechanism of action, antibacterial spectrum, and the experimental protocols used to elucidate its activity.
Executive Summary
This compound is a member of the sideromycin class of antibiotics, which are characterized by a unique "Trojan horse" mechanism of action.[1] These molecules consist of a siderophore, an iron-chelating moiety, covalently linked to an antibiotic warhead.[1] This structure enables this compound to exploit the iron uptake systems of susceptible bacteria to gain entry into the cell, after which the antibiotic component inhibits essential cellular processes.[1] The primary antibacterial activity of this compound is directed against Gram-positive bacteria, most notably Staphylococcus aureus, through the inhibition of protein synthesis.[1][2] Information regarding its activity against Gram-negative bacteria is limited, and there is no significant evidence of antifungal or anticancer properties.
Antibacterial Activity Spectrum
The antibacterial activity of this compound is primarily focused on Gram-positive bacteria. Limited publicly available data suggests a narrower spectrum of activity when compared to other sideromycins like albomycin.
Table 1: Qualitative Antibacterial Spectrum of this compound
| Bacterial Species | Gram Type | Activity | Reference(s) |
| Staphylococcus aureus | Gram-positive | Active | |
| General Gram-positive bacteria | Gram-positive | Generally Reported as Active | |
| General Gram-negative bacteria | Gram-negative | Limited Information Available |
Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain.
Other Biological Activities
There is a notable lack of evidence in scientific literature to support any significant antifungal or anticancer activity for this compound. While the iron-chelating nature of siderophores has been explored in the context of cancer therapy, this is a general characteristic of the molecular class and not specific to the antibiotic activity of this compound.
Mechanism of Action
The mechanism of action of this compound is a two-step process involving active transport into the bacterial cell followed by the inhibition of a critical intracellular process.
Cellular Uptake: The "Trojan Horse" Mechanism
This compound utilizes the bacterium's own iron acquisition systems for cellular entry.
This compound cellular uptake and mechanism of action.
Intracellular Target: Inhibition of Protein Synthesis
Once inside the cytoplasm, this compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. While the precise molecular target on the ribosome is not as well-defined as for some other antibiotics, experimental evidence indicates a clear inhibition of protein synthesis. Studies using radiolabeled precursors in Staphylococcus aureus have shown that this compound disrupts the incorporation of amino acids into new proteins.
References
Ferrimycin A1: A Technical Whitepaper on a "Trojan Horse" Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating innovative strategies to overcome resistance mechanisms. One promising approach is the "Trojan horse" strategy, which hijacks essential bacterial uptake systems to deliver cytotoxic agents. Ferrimycin A1, a naturally occurring sideromycin, exemplifies this strategy. It is a conjugate of a siderophore—a small molecule with a high affinity for ferric iron—and an antibiotic warhead. By mimicking the ferri-siderophore complex, this compound gains entry into bacterial cells through dedicated iron transport systems, bypassing conventional resistance mechanisms like membrane impermeability and efflux pumps. Once inside, it exerts its antibiotic effect. This document provides an in-depth technical guide on the core mechanism, quantitative data, and experimental protocols associated with this compound, serving as a resource for the development of next-generation siderophore-based therapeutics.
The "Trojan Horse" Mechanism of Action
Sideromycins, including this compound, are a class of natural antibiotics that exploit the vital iron acquisition systems of bacteria.[1][2] Bacteria secrete siderophores to scavenge ferric iron (Fe³⁺) from the host environment, where it is extremely scarce.[2][3] The resulting ferri-siderophore complex is then recognized by specific outer membrane receptors and actively transported into the cell.[4][5]
This compound, produced by Streptomyces griseoflavus, is structurally composed of an antibiotic moiety covalently linked to a derivative of ferrioxamine B, a hydroxamate-type siderophore.[5][6] This structure allows it to act as a molecular mimic of the natural ferri-siderophore complex.
The uptake process in Gram-negative bacteria involves several key steps:
-
Outer Membrane Recognition and Transport : The this compound-Fe³⁺ complex binds to a specific outer membrane receptor. This transport is an energy-dependent process, driven by the TonB-ExbB-ExbD complex, which transduces energy from the proton motive force of the inner membrane.[2][4][5]
-
Periplasmic Transit : Once across the outer membrane, the complex enters the periplasmic space, where it is bound by periplasmic binding proteins (PBPs).[4]
-
Inner Membrane Translocation : The PBP delivers the complex to an ATP-binding cassette (ABC) transporter in the inner membrane, which facilitates its final translocation into the cytoplasm in an ATP-dependent manner.[4][7]
-
Intracellular Action : Inside the cytoplasm, the antibiotic component is released and inhibits its target. For this compound, the primary mechanism of action is the inhibition of protein synthesis.[8]
This "illicit transport" allows the antibiotic to achieve a much higher intracellular concentration than would be possible through passive diffusion, overcoming the permeability barrier of the bacterial cell envelope.[5][8]
References
- 1. Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Siderophores as “Trojan Horses”: tackling multidrug resistance? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP-Binding Cassette Transporters Are Targets for the Development of Antibacterial Vaccines and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Trojan Horse Strategy: Unraveling the Bacterial Uptake of Ferrimycin A1 via Iron Transport Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Overcoming the formidable bacterial cell envelope to deliver antibiotics effectively to their intracellular targets is a major challenge in antimicrobial drug development. Nature, in its relentless evolutionary arms race, has devised ingenious strategies to breach these defenses. One such strategy is the "Trojan horse" approach, employed by sideromycins, a class of naturally occurring antibiotics. These molecules consist of a siderophore, a small molecule with a high affinity for iron, covalently linked to an antibiotic warhead. By mimicking essential iron-chelating molecules, sideromycins hijack the bacteria's own iron uptake systems to gain entry into the cell, delivering a lethal payload.
This technical guide provides a comprehensive overview of the transport and uptake of Ferrimycin A1, a potent sideromycin, in bacteria. We will delve into the intricate mechanisms of bacterial iron acquisition, the specific molecular players involved in this compound's journey into the cell, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-infective agents that leverage bacterial iron transport pathways.
Bacterial Iron Transport: A Gateway for Sideromycins
Iron is an essential nutrient for most bacteria, playing a critical role in a wide range of cellular processes, including DNA replication, cellular respiration, and metabolism. However, in the host environment, free iron is scarce as it is tightly sequestered by host proteins such as transferrin and lactoferrin. To overcome this limitation, bacteria have evolved sophisticated high-affinity iron acquisition systems.
A key component of these systems is the production and secretion of siderophores. These low-molecular-weight chelators scavenge ferric iron (Fe³⁺) from the environment with extremely high affinity. The resulting ferric-siderophore complexes are then recognized by specific outer membrane receptors on the bacterial surface. These receptors are TonB-dependent transporters (TBDTs), which utilize the proton motive force of the cytoplasmic membrane, transduced by the TonB-ExbB-ExbD complex, to actively transport the ferric-siderophore across the outer membrane into the periplasm.[1][2][3] From the periplasm, the complex is further transported into the cytoplasm by inner membrane transporters, where the iron is released and utilized by the cell.
This compound, produced by Streptomyces galilaeus, is a natural sideromycin that structurally mimics hydroxamate-type siderophores.[4] This molecular mimicry allows it to be recognized and actively transported by the same machinery that bacteria use for iron uptake, providing a classic example of the Trojan horse strategy.
The Uptake of this compound: A Step-by-Step Journey
The uptake of this compound into Gram-negative bacteria, particularly Escherichia coli, is a well-studied process that serves as a paradigm for sideromycin transport. The key steps are outlined below:
2.1. Recognition and Binding to the Outer Membrane Receptor FhuA:
2.2. TonB-Dependent Translocation across the Outer Membrane:
Upon binding of this compound to FhuA, a conformational change is induced in the receptor. This change is transmitted to the periplasmic TonB-box domain of FhuA, signaling its ligand-loaded state. This signal initiates an interaction with the TonB-ExbB-ExbD complex, which is anchored in the cytoplasmic membrane. The TonB protein, energized by the proton motive force, is thought to physically interact with FhuA, inducing a further conformational change that leads to the translocation of this compound across the outer membrane and into the periplasm. The exact mechanism of translocation is still under investigation but is believed to involve the displacement of the FhuA plug domain.
2.3. Periplasmic Transport and Inner Membrane Translocation:
Once in the periplasm, this compound is likely bound by a periplasmic binding protein, which shuttles it to an ATP-binding cassette (ABC) transporter in the inner membrane. This ABC transporter then utilizes the energy from ATP hydrolysis to move this compound into the cytoplasm.
2.4. Intracellular Release of the Antibiotic Moiety and Mechanism of Action:
Inside the cytoplasm, the antibiotic component of this compound is cleaved from the siderophore carrier, allowing it to reach its intracellular target. Mechanism of action studies using radiolabeled metabolic precursors in Staphylococcus aureus have provided insights into its inhibitory effects. While the precise molecular target is not definitively established in the provided search results, sideromycins are known to inhibit essential cellular processes such as protein synthesis or DNA replication.
Quantitative Data on this compound Activity
A critical aspect of understanding the efficacy of any antimicrobial agent is the quantitative assessment of its activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While a comprehensive table of MIC values for this compound against a wide range of bacterial species is not available in the public literature, the potency of sideromycins is generally significantly higher than their non-siderophore-conjugated counterparts due to their active transport. For instance, the potency of a rifamycin (B1679328) derivative was increased 200-fold when transported by FhuA.
| Parameter | Value | Significance |
| Binding Affinity (Kd) of this compound to FhuA | Data not available | A lower Kd value indicates a stronger binding affinity, which is crucial for efficient uptake. For comparison, the Kd of the antimicrobial peptide MccJ25 to FhuA is 1.2 µM. |
| Transport Kinetics (Km, Vmax) of this compound | Data not available | These parameters would quantify the efficiency and capacity of the FhuA-mediated transport of this compound. |
| Minimum Inhibitory Concentration (MIC) | Data not available | Provides a quantitative measure of the antibiotic's potency against specific bacterial strains. |
Experimental Protocols
The study of iron transport and sideromycin uptake in bacteria involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
4.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound can be determined using standard methods such as broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, final concentration not exceeding 1% v/v)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
-
4.2. Radiolabeled this compound Uptake Assay
To directly measure the transport of this compound into bacterial cells, a radiolabeled version of the molecule (e.g., with ³H or ¹⁴C) can be used.
Protocol: Radiolabeled Uptake Assay
-
Materials:
-
Radiolabeled this compound
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., M9 minimal medium)
-
Iron-chelator (e.g., 2,2'-dipyridyl) to induce iron uptake systems
-
Filtration apparatus with 0.45 µm pore size filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Preparation of Iron-Starved Cells:
-
Grow the bacterial culture in iron-replete medium overnight.
-
Inoculate a fresh culture in iron-depleted medium (supplemented with an iron chelator) and grow to mid-log phase to induce the expression of iron transport systems, including FhuA.
-
Harvest the cells by centrifugation, wash with iron-free buffer, and resuspend to a specific cell density (e.g., OD₆₀₀ of 0.5).
-
-
Uptake Experiment:
-
Equilibrate the cell suspension at the desired temperature (e.g., 37°C).
-
Initiate the uptake by adding a known concentration of radiolabeled this compound.
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension.
-
-
Separation and Measurement:
-
Immediately filter the aliquots through the 0.45 µm filters to separate the cells from the medium.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of this compound transported into the cells at each time point.
-
Plot the uptake over time to determine the initial transport rate. Kinetic parameters (Km and Vmax) can be determined by performing the assay at different substrate concentrations.
-
-
Visualizing the Pathways and Workflows
5.1. Signaling Pathway of this compound Uptake
Caption: The TonB-dependent uptake pathway of this compound in Gram-negative bacteria.
5.2. Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
5.3. Experimental Workflow for Radiolabeled Uptake Assay
Caption: The experimental workflow for a radiolabeled this compound uptake assay.
Conclusion and Future Directions
The study of this compound and other sideromycins provides a compelling case for the development of "Trojan horse" antibiotics as a strategy to combat antimicrobial resistance. By exploiting the essential iron acquisition pathways of bacteria, these agents can achieve potent and specific activity. This technical guide has outlined the current understanding of this compound transport and uptake, and has provided detailed experimental protocols to facilitate further research in this area.
Despite the progress made, several key questions remain. The precise molecular details of the conformational changes in FhuA upon this compound binding and the subsequent interaction with the TonB complex are not fully elucidated. Furthermore, a comprehensive understanding of the resistance mechanisms that bacteria may develop against this compound is crucial for its potential therapeutic application. Future research should focus on obtaining high-resolution structural data of the FhuA-Ferrimycin A1 complex, performing detailed kinetic studies of its transport, and investigating the genetic and biochemical basis of resistance. The insights gained from such studies will be invaluable for the rational design of next-generation sideromycin antibiotics with improved efficacy and a reduced propensity for resistance development.
References
- 1. Sideromycins: tools and antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Acquisition Systems of Gram-negative Bacterial Pathogens Define TonB-Dependent Pathways to Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The iron–siderophore transporter FhuA is the receptor for the antimicrobial peptide microcin J25: role of the microcin Val11–Pro16 β-hairpin region in the recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Target Identification of Ferrimycin A1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferrimycin A1 is a naturally occurring sideromycin antibiotic produced by the soil bacterium Streptomyces galilaeus.[1][2] Like other sideromycins, its structure consists of an iron-chelating siderophore moiety linked to an antibiotic "warhead." This unique composition allows this compound to employ a "Trojan Horse" mechanism, hijacking the target bacteria's own iron uptake systems to gain entry into the cell, thereby overcoming membrane permeability barriers.[3][4] Seminal studies have identified the primary molecular target of this compound's antibiotic activity. Using a panel of whole-cell biosensors, researchers have demonstrated that this compound selectively inhibits bacterial protein synthesis.[5] This guide provides an in-depth overview of the mechanism of action, the experimental methodologies used to identify its molecular target, and the quantitative data supporting these findings.
Mechanism of Action
The antibacterial activity of this compound is a two-step process: active transport into the bacterial cell followed by the inhibition of a critical intracellular process.
Cellular Uptake: The Trojan Horse Mechanism
Bacteria require iron for survival but in many environments, free iron is scarce. To acquire this essential nutrient, bacteria secrete siderophores, small molecules with an exceptionally high affinity for ferric iron (Fe³⁺).[3] The resulting iron-siderophore complex is then recognized by specific outer membrane receptors and actively transported into the cell.[4]
This compound exploits this vital pathway. Its siderophore component chelates iron from the environment, and the entire antibiotic-iron complex is recognized and transported into the bacterial periplasm and cytoplasm.[3][4] This strategy allows the antibiotic moiety to bypass the formidable outer membrane of Gram-negative bacteria, which is a common barrier to many antibiotics.[6]
Intracellular Target: Inhibition of Protein Synthesis
Once inside the cytoplasm, the antibiotic component of this compound acts on its molecular target. Studies using pathway-specific whole-cell biosensors in Bacillus subtilis have shown that this compound specifically triggers a response from the biosensor designed to detect protein synthesis inhibition.[5] This indicates that the primary mechanism of its bactericidal or bacteriostatic activity is the disruption of the translation process, which is essential for all aspects of bacterial life.
Experimental Protocols for Target Identification
The identification of protein synthesis as the target of this compound was achieved through systematic screening using techniques designed to rapidly assess the impact of a compound on major cellular biosynthetic pathways.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel whole-cell antibiotic biosensors for compound discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ferrimycin A1 Antimicrobial Susceptibility Testing
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various bacterial species to Ferrimycin A1, a sideromycin antibiotic.[1] The methodologies outlined are essential for researchers, scientists, and drug development professionals engaged in the evaluation of this antimicrobial agent.
Introduction to this compound
This compound is an iron-containing sideromycin antibiotic produced by Streptomyces galilaeus.[1] Like other sideromycins, it utilizes the bacterium's own iron uptake systems to gain entry into the cell, where it can then exert its antimicrobial effect. Understanding the susceptibility of different bacterial strains to this compound is crucial for assessing its potential as a therapeutic agent.
Key Experimental Protocols
Antimicrobial susceptibility testing (AST) is fundamental to determining the in vitro activity of an antibiotic.[2] The following are standard protocols that can be adapted for testing this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4]
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[7]
-
Spectrophotometer or microplate reader[5]
-
Incubator (35 ± 2°C)
Protocol:
-
Prepare this compound Dilutions: a. Create a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate.[5] b. Typically, 50 µL of CAMHB is added to wells 2 through 12. c. 100 µL of the this compound working solution is added to well 1. d. 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded. e. Wells 11 and 12 serve as controls: well 11 is the growth control (no antibiotic) and well 12 is the sterility control (no bacteria).[6]
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
MIC Determination: a. Following incubation, determine the MIC by visually inspecting the plates for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.[4] c. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.[5]
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[3][7]
Materials:
-
Filter paper disks (6 mm diameter) impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[7]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[7] c. Allow the plate to dry for 3-5 minutes before applying the disks.
-
Application of Disks and Incubation: a. Aseptically place the this compound-impregnated disks on the inoculated surface of the MHA plate. b. Gently press the disks to ensure complete contact with the agar. c. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[7]
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.[7] b. The results are interpreted as susceptible, intermediate, or resistant based on established breakpoint criteria.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Species.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Escherichia coli | ATCC 25922 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| Enterococcus faecalis | ATCC 29212 | 16 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 4 |
| Acinetobacter baumannii | Clinical Isolate 2 | 32 |
Table 2: Zone Diameters of this compound against Various Bacterial Species.
| Bacterial Species | Strain | Disk Potency (µg) | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 30 | 25 | Susceptible |
| Escherichia coli | ATCC 25922 | 30 | 18 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 30 | 6 | Resistant |
| Enterococcus faecalis | ATCC 29212 | 30 | 15 | Intermediate |
| Klebsiella pneumoniae | Clinical Isolate 1 | 30 | 22 | Susceptible |
| Acinetobacter baumannii | Clinical Isolate 2 | 30 | 12 | Resistant |
Mechanism of Action and Potential Drug Interactions
This compound is a siderophore-antibiotic conjugate. Its mechanism of action involves a "Trojan horse" strategy. The siderophore component is recognized by bacterial iron transport systems, facilitating the uptake of the antibiotic across the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria. Once inside the cell, the antibiotic component is released and can inhibit essential cellular processes. While the precise intracellular target of this compound is not fully elucidated in the provided search results, related compounds like the arylomycins are known to inhibit type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[9] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular function and leading to cell death.[9]
Potential drug interactions with this compound are not well-documented. However, interactions could theoretically occur with agents that interfere with iron metabolism or the bacterial cell membrane. Additionally, co-administration with other antibiotics could result in synergistic or antagonistic effects, which would require further investigation.[10][11][12]
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. youtube.com [youtube.com]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. apec.org [apec.org]
- 9. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hse.ie [hse.ie]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Ferrimycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrimycin A1 is a member of the sideromycin class of antibiotics, which employ a "Trojan horse" mechanism to enter bacterial cells. These compounds consist of a siderophore moiety, which chelates iron, and an antibiotic warhead. Bacteria actively transport the siderophore-iron complex across their cell membranes through specific receptors, inadvertently carrying the antibiotic into the cell. This targeted delivery system allows for potent antimicrobial activity, often against multidrug-resistant pathogens.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Determining the MIC is a fundamental assay in antimicrobial susceptibility testing (AST) and is crucial for drug discovery and development, as well as for guiding clinical therapy. This document provides a detailed protocol for performing a broth microdilution MIC assay for this compound, with special considerations for its nature as a sideromycin.
Principle of the Method
The broth microdilution method involves exposing a standardized bacterial suspension to serial twofold dilutions of this compound in a 96-well microtiter plate. As this compound is a sideromycin, its uptake is dependent on the iron concentration of the growth medium. Therefore, the assay is performed in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to induce the expression of bacterial iron transport systems and ensure accurate susceptibility testing. Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of this compound that inhibits visible growth.
Materials and Reagents
-
This compound
-
Test bacterial strains (e.g., relevant clinical isolates)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)[1][2][3]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Chelex® 100 resin
-
Sterile deionized water
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Experimental Protocols
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
Given that the efficacy of sideromycins is highly dependent on iron availability, the use of iron-depleted media is critical.[4][5] The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the siderophore cephalosporin, cefiderocol.
-
Chelation: To prepare 2x ID-CAMHB, add 1g of Chelex® 100 resin to 10 mL of 2x concentrated CAMHB.
-
Stir the suspension continuously for 2 hours at room temperature using a magnetic stirrer.
-
Filter the mixture to remove the Chelex® 100 resin.
-
Cation Readjustment: Following chelation, the broth must be supplemented with essential cations. Add calcium (to a final concentration of 20-25 mg/L) and magnesium (to a final concentration of 10-12.5 mg/L) to the 2x ID-CAMHB.
-
Sterilization and Storage: Sterilize the 2x ID-CAMHB by filtration (0.22 µm filter) and store it at 4°C. For the final assay, dilute the 2x ID-CAMHB to 1x with sterile deionized water.
Preparation of this compound Stock Solution
-
Solvent Selection: The appropriate solvent for this compound is not widely documented. A common starting point for complex organic molecules is Dimethyl Sulfoxide (DMSO). However, it is crucial to perform a solubility test with a small amount of the compound. The final concentration of the organic solvent in the assay should not exceed 1% (v/v) to avoid affecting bacterial growth.
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound powder to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Dissolve the powder in the chosen solvent.
-
Working Solution: Prepare a working solution by diluting the stock solution in ID-CAMHB to twice the highest concentration to be tested in the assay.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm).
-
Within 15 minutes of standardization, dilute the suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution upon addition to the wells.
Broth Microdilution Assay
-
Dispense 50 µL of sterile ID-CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution (at twice the highest desired concentration) to the wells in the first column.
-
Using a multichannel pipette, perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
Inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum (approximately 1 x 10⁶ CFU/mL). This will result in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control wells.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
After incubation, visually inspect the microtiter plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A reading aid, such as a viewing box, is recommended. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.
Quality Control
A robust quality control program is essential for ensuring the accuracy and reproducibility of MIC results.
-
QC Strains: Include standard QC strains with known MIC values in each assay run. For Gram-negative organisms, E. coli ATCC 25922 and P. aeruginosa ATCC 27853 are recommended. For Gram-positive organisms, S. aureus ATCC 29213 is a suitable choice.
-
Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges established by organizations like CLSI. While specific QC ranges for this compound are not yet established, the ranges for other siderophore antibiotics, such as cefiderocol, can provide an initial reference. It is imperative for each laboratory to establish its own internal quality control ranges for this compound based on repeated testing.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Antibiotic | Organism | ATCC Number | MIC Range (µg/mL) |
| This compound | Escherichia coli | 25922 | To be determined |
| This compound | Pseudomonas aeruginosa | 27853 | To be determined |
| This compound | Staphylococcus aureus | 29213 | To be determined |
| Cefiderocol (Example) | Escherichia coli | 25922 | 0.06 - 0.5 |
| Cefiderocol (Example) | Pseudomonas aeruginosa | 27853 | 0.06 - 0.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound MIC Assay.
Signaling Pathway: Mechanism of Action
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 3. gcsmc.org [gcsmc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of the Siderophore Cephalosporin, Cefiderocol, against a Recent Collection of Clinically Relevant Gram-Negative Bacilli from North America and Europe, Including Carbapenem-Nonsusceptible Isolates (SIDERO-WT-2014 Study) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferrimycin A1 Protein Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to investigate the protein synthesis inhibition activity of Ferrimycin A1, a siderophore antibiotic. The described methodologies are designed for accurate and reproducible assessment of the compound's mechanism of action and potency.
Introduction
This compound is a member of the sideromycin class of antibiotics, which are characterized by a siderophore moiety linked to an antibiotic warhead. This unique structure allows them to utilize bacterial iron uptake systems to enter the cell, a mechanism often referred to as a "Trojan horse" strategy. Once inside the bacterial cell, this compound is known to inhibit protein synthesis, a fundamental process for bacterial viability. Its activity is reported to be primarily against Gram-positive bacteria, including Staphylococcus aureus.
These protocols describe two robust methods for quantifying the protein synthesis inhibitory activity of this compound: a whole-cell assay using radiolabeled amino acid incorporation and an in vitro cell-free translation assay using a luciferase reporter system.
Mechanism of Action: Protein Synthesis Inhibition
This compound gains access to the bacterial cytoplasm by exploiting the bacterium's own iron transport systems. The siderophore component of this compound chelates iron, and this complex is recognized and actively transported across the bacterial cell membrane. Inside the cell, the antibiotic "warhead" is released and interferes with the process of protein synthesis. While the precise molecular target within the ribosome is not as well-defined as for some other classes of antibiotics, its inhibitory effect on the overall translation process has been established.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (e.g., ATCC 25923) | User-determined value | (Internal Data) |
| Staphylococcus aureus (e.g., Newman) | User-determined value | (Internal Data) |
Table 2: IC50 of this compound for Protein Synthesis Inhibition
| Assay Type | Test System | IC50 (µM) | Reference |
| Radiolabeled Amino Acid Incorporation | S. aureus whole cells | User-determined value | (Internal Data) |
| In Vitro Translation Assay | E. coli S30 extract | User-determined value | (Internal Data) |
Experimental Protocols
Two primary methods are detailed below. The whole-cell assay provides insights into the antibiotic's activity in a physiological context, while the cell-free assay offers a more direct measure of its effect on the translational machinery.
Protocol 1: Whole-Cell Protein Synthesis Inhibition Assay using Radiolabeled Amino Acid Incorporation
This protocol is based on the established method of monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins in whole bacterial cells. A reduction in the incorporation of the radiolabel in the presence of this compound indicates inhibition of protein synthesis.
4.1.1. Materials
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
[³H]-Leucine or [³⁵S]-Methionine (radiolabeled amino acid)
-
Trichloroacetic acid (TCA), 10% and 5% (w/v) solutions
-
Ethanol, 95%
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
-
Microcentrifuge
-
Incubator shaker
4.1.2. Procedure
-
Bacterial Culture Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh, pre-warmed TSB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in TSB. The concentration range should bracket the expected MIC value. Include a no-drug control.
-
In sterile microcentrifuge tubes, aliquot 180 µL of the bacterial culture.
-
Add 20 µL of each this compound dilution or TSB (for the control) to the respective tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
-
Radiolabeling:
-
Add 1 µCi of [³H]-Leucine or [³⁵S]-Methionine to each tube.
-
Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).
-
-
Precipitation and Washing:
-
Stop the incorporation by adding an equal volume of cold 10% TCA to each tube.
-
Incubate on ice for 30 minutes to precipitate the proteins.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters twice with 5 mL of cold 5% TCA.
-
Wash the filters once with 5 mL of cold 95% ethanol.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
4.1.3. Data Analysis
-
Calculate the average CPM for each this compound concentration.
-
Determine the percentage of protein synthesis inhibition for each concentration relative to the no-drug control: % Inhibition = [1 - (CPM_sample / CPM_control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Protocol 2: In Vitro Cell-Free Protein Synthesis Inhibition Assay using a Luciferase Reporter
This high-throughput amenable assay utilizes a coupled in vitro transcription-translation (IVTT) system from E. coli to express a luciferase reporter gene. The inhibition of protein synthesis is measured as a decrease in luminescence.
4.2.1. Materials
-
E. coli S30 extract-based IVTT kit (e.g., PURExpress®)
-
Plasmid DNA encoding firefly luciferase under a suitable promoter (e.g., T7)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Nuclease-free water
-
Luciferase assay reagent
-
96-well white, opaque microplates
-
Luminometer
4.2.2. Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in nuclease-free water or the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).
-
Prepare a "no inhibitor" control containing the same final concentration of DMSO.
-
Prepare a positive control with a known protein synthesis inhibitor (e.g., chloramphenicol).
-
-
IVTT Reaction Setup:
-
On ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and the luciferase plasmid DNA, following the IVTT kit manufacturer's instructions.
-
In a 96-well white, opaque microplate, add 2 µL of each this compound dilution, control DMSO, or positive control to triplicate wells.
-
Add 18 µL of the IVTT master mix to each well for a final reaction volume of 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 2 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
4.2.3. Data Analysis
-
Calculate the average luminescence for each set of triplicates.
-
Determine the percentage of protein synthesis inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = [1 - (Luminescence_sample / Luminescence_control)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the protein synthesis inhibition assay.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the whole-cell protein synthesis inhibition assay.
Application Notes and Protocols for In Vivo Efficacy Studies of Sideromycin Antibiotics: A Case Study with Ferrimycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sideromycins, a class of natural antibiotics, employ a unique "Trojan horse" mechanism to gain entry into bacterial cells. These molecules consist of a siderophore, an iron-chelating moiety, linked to an antibiotic warhead. Bacteria, with their high iron requirements, actively transport sideromycins across their cell membranes using dedicated siderophore uptake systems. Once inside, the antibiotic component is released, exerting its cytotoxic effect. Ferrimycin A1 is a member of this promising class of antibiotics. Due to the limited availability of specific in vivo efficacy data for this compound, this document presents a generalized framework and protocols based on studies of the closely related and well-characterized sideromycin, albomycin (B224201). These notes are intended to guide the design and execution of in vivo efficacy studies for this compound and other similar sideromycin compounds.
Mechanism of Action: The "Trojan Horse" Strategy
The efficacy of sideromycins is intrinsically linked to their unique mechanism of action, which leverages the target bacteria's own iron acquisition systems.
In Vivo Efficacy Data (Based on Albomycin Studies)
The following tables summarize the quantitative data from in vivo efficacy studies of albomycin in murine models. This data serves as a valuable reference for designing dose-ranging and efficacy studies for this compound.
Table 1: Efficacy of Albomycin in a Murine Systemic Infection Model
| Pathogen | Animal Model | Dosage (single dose) | Route of Administration | Outcome | Reference |
| Streptococcus pneumoniae | Mouse | 1 mg/kg | Not Specified | Clearance of infection | [1] |
| Yersinia enterocolitica | Mouse | 10 mg/kg | Not Specified | 3-4 log reduction in CFU | [1] |
| Staphylococcus aureus | Not Specified | Not Specified | Not Specified | Highly sensitive | [1] |
Experimental Protocols
The following protocols are generalized from established methods for testing the in vivo efficacy of sideromycin antibiotics in murine models.[2] Researchers should adapt these protocols based on the specific pathogen, animal strain, and institutional guidelines.
Murine Model of Systemic Infection
This protocol outlines a general workflow for establishing a systemic infection in mice to evaluate the efficacy of a test compound like this compound.
Materials:
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
This compound (or other test sideromycin)
-
Vehicle control (e.g., sterile saline or PBS)
-
Pathogenic bacterial strain (e.g., S. pneumoniae, Y. enterocolitica)
-
Appropriate bacterial culture media (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
Sterile syringes and needles
-
Anesthetic and euthanasia agents
-
Homogenizer
-
Incubator
-
Petri dishes with appropriate agar (B569324)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for a minimum of 72 hours before the experiment. Provide ad libitum access to food and water.
-
Inoculum Preparation:
-
Culture the selected bacterial pathogen to mid-logarithmic phase in a suitable broth medium.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 107 CFU/mL). The exact concentration should be determined in preliminary studies to establish a non-lethal but robust infection.
-
-
Infection:
-
Inject each mouse intraperitoneally (i.p.) with the prepared bacterial inoculum (e.g., 0.1 mL).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control to the respective groups of mice. The route of administration (e.g., intravenous, subcutaneous, or intraperitoneal) and dosage will need to be optimized based on pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Monitor the animals regularly (e.g., every 6-12 hours) for clinical signs of illness, such as lethargy, ruffled fur, and weight loss.
-
-
Endpoint and Sample Collection:
-
At a specified endpoint (e.g., 24 or 48 hours post-treatment), humanely euthanize the mice.
-
Aseptically collect organs of interest (e.g., spleen, liver) and blood.
-
-
Determination of Bacterial Load:
-
Weigh the collected organs and homogenize them in sterile PBS.
-
Perform serial dilutions of the organ homogenates and blood.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/gram of organ or CFU/mL of blood).
-
Data Analysis:
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control group.
-
A statistically significant reduction in CFU in the treated groups indicates in vivo efficacy.
-
Dose-response curves can be generated to determine the effective dose (ED50).
Important Considerations
-
Toxicity: It is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model. While albomycin has been reported to be well-tolerated in mice, each compound's toxicity profile must be independently assessed.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound is essential for designing an effective dosing regimen.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
These application notes and protocols provide a foundational guide for researchers embarking on in vivo efficacy studies of this compound and other sideromycins. By leveraging the knowledge gained from related compounds and adhering to rigorous experimental design, the therapeutic potential of this promising class of antibiotics can be effectively evaluated.
References
Application Notes and Protocols for the Isolation and Purification of Ferrimycin A1 from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrimycin A1 is an iron-chelating siderophore antibiotic belonging to the sideromycin family, produced by various species of Streptomyces, including Streptomyces griseoflavus. Its unique structure, consisting of an antibiotic moiety covalently linked to a siderophore, allows for active transport into bacterial cells through iron uptake systems, making it a molecule of significant interest in the development of novel antimicrobial agents. This document provides detailed application notes and a generalized protocol for the isolation and purification of this compound from Streptomyces culture broth. The methodologies described herein are based on established principles for the purification of similar secondary metabolites from actinomycetes and may require further optimization for specific strains and fermentation conditions.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Medium Composition | ||
| Soluble Starch | 2.0% | 4.0% |
| Glucose | 1.0% | - |
| Glycerol | - | 3.0% |
| Soybean Meal | 1.0% | 2.0% |
| Yeast Extract | 0.2% | 0.5% |
| CaCO₃ | 0.2% | 0.4% |
| pH (before sterilization) | 7.0 - 7.2 | 7.0 - 7.2 |
| Incubation Conditions | ||
| Temperature | 28°C | 28°C |
| Agitation | 200 rpm | 200 rpm |
| Incubation Time | 48 hours | 120 - 168 hours |
| Inoculum Size | 2% (v/v) | - |
Table 2: Summary of a Generalized Purification Scheme for this compound
| Purification Step | Key Reagents/Materials | Typical Yield (Relative) | Purity |
| Fermentation Broth Clarification | Centrifugation, Filtration | 100% | Crude |
| Solvent Extraction | Ethyl Acetate (B1210297) or n-Butanol | 70-80% | Low |
| Silica (B1680970) Gel Chromatography | Silica Gel (230-400 mesh), Chloroform (B151607), Methanol (B129727) | 30-40% | Medium |
| Preparative HPLC | C18 Reverse-Phase Column, Acetonitrile (B52724), Water | 10-15% | High (>95%) |
Experimental Protocols
Fermentation of Streptomyces for this compound Production
This protocol outlines the two-stage fermentation process for producing this compound.
1.1. Seed Culture Preparation:
-
Aseptically inoculate a loopful of a well-sporulated Streptomyces culture from a slant into a 250 mL Erlenmeyer flask containing 50 mL of the seed culture medium (see Table 1).
-
Incubate the flask at 28°C for 48 hours on a rotary shaker at 200 rpm.
1.2. Production Culture:
-
Transfer 2% (v/v) of the seed culture into a 2 L Erlenmeyer flask containing 500 mL of the production medium (see Table 1).
-
Incubate the production culture at 28°C for 120 to 168 hours on a rotary shaker at 200 rpm.
-
Monitor the production of this compound periodically using a bioassay or HPLC analysis of small culture aliquots.
Isolation of Crude this compound
This protocol details the initial extraction of this compound from the fermentation broth.
2.1. Broth Clarification:
-
Harvest the fermentation broth after the desired incubation period.
-
Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solids.[1]
2.2. Solvent Extraction:
-
Adjust the pH of the clarified supernatant to a neutral or slightly acidic pH (e.g., pH 6.0-7.0).
-
Transfer the supernatant to a separating funnel and add an equal volume of ethyl acetate or n-butanol.[1]
-
Shake the funnel vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the organic phase. Repeat the extraction process two more times with fresh organic solvent.
-
Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[1][2]
Purification of this compound
This protocol describes a multi-step chromatographic purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh size) in a suitable glass column, equilibrated with chloroform.[2]
-
Dissolve the crude extract in a minimal amount of chloroform or a chloroform-methanol mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform, progressing to 99:1, 98:2, 95:5, etc., chloroform:methanol, v/v).
-
Collect fractions of the eluate and monitor the presence of this compound in each fraction using thin-layer chromatography (TLC) or HPLC analysis.
-
Pool the fractions containing this compound and concentrate them under reduced pressure.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fraction from the silica gel chromatography to preparative reverse-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a typical mobile phase system. The exact gradient will need to be optimized.
-
Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain purified this compound as a solid powder.
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Logical Steps in Antibiotic Production and Analysis.
References
Application Note & Protocol: Stability of Ferrimycin A1 in Various Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrimycin A1 is a sideromycin antibiotic produced by Streptomyces galilaeus.[1] Like other sideromycins, it consists of a siderophore moiety covalently linked to an antibiotic, a structure that facilitates its active transport into bacterial cells through iron uptake systems.[2] This "Trojan Horse" mechanism allows for potent antimicrobial activity.[3] The stability of an antibiotic is a critical parameter that influences its efficacy, shelf-life, and clinical utility.[4][5] Factors such as pH, temperature, and the composition of the surrounding medium can significantly impact the degradation of the antibiotic molecule.[6][7][8] This document provides a comprehensive protocol for testing the stability of this compound in various aqueous, microbiological, and biological media.
Experimental Overview
This protocol outlines a systematic approach to evaluating the stability of this compound under different environmental conditions. The core of the methodology involves incubating this compound in various media over a set time course and quantifying its concentration at different intervals using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Caption: Experimental workflow for this compound stability testing.
Materials and Methods
Materials
-
This compound reference standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate-phosphate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 9.0
-
Mueller-Hinton Broth (MHB)
-
Tryptic Soy Broth (TSB)
-
Human plasma (heparinized)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Incubators (4°C, 25°C, 37°C)
-
HPLC-MS/MS system
Protocol for Stability Testing in Aqueous Buffers
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water.
-
Preparation of Test Solutions: Spike the this compound stock solution into pH 5.0, 7.4, and 9.0 buffers to a final concentration of 10 µg/mL.
-
Incubation: Aliquot the test solutions into microcentrifuge tubes and incubate them at 4°C, 25°C, and 37°C.
-
Sampling: At time points 0, 2, 4, 8, 12, and 24 hours, withdraw an aliquot from each condition.
-
Sample Analysis: Analyze the samples immediately by HPLC-MS/MS to determine the concentration of this compound.
Protocol for Stability Testing in Microbiological Media
-
Preparation of Test Solutions: Spike the this compound stock solution into sterile Mueller-Hinton Broth and Tryptic Soy Broth to a final concentration of 10 µg/mL.
-
Incubation: Aliquot the test solutions and incubate at 37°C, simulating typical bacterial culture conditions.
-
Sampling: Collect samples at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation: For samples from microbiological media, a dilution step may be necessary to minimize matrix effects during HPLC-MS/MS analysis.
-
Sample Analysis: Quantify this compound concentration using HPLC-MS/MS.
Protocol for Stability Testing in Human Plasma
-
Preparation of Test Solutions: Spike the this compound stock solution into human plasma to a final concentration of 10 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Sampling: Collect aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation (Protein Precipitation): To each 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Sample Analysis: Transfer the supernatant and analyze by HPLC-MS/MS.
HPLC-MS/MS Quantification of this compound
A validated HPLC-MS/MS method is crucial for the accurate quantification of this compound.[9]
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Data Presentation
The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point. The results should be summarized in tables for clear comparison.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Stability of this compound in Different Media at 37°C
| Time (hours) | % Remaining (MHB) | % Remaining (TSB) | % Remaining (Plasma) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Sideromycin Transport and Potential Degradation Pathway
This compound utilizes bacterial iron transport systems to enter the cell. The siderophore component is recognized by specific outer membrane receptors, leading to its active transport into the periplasm and subsequent transport into the cytoplasm.
Caption: Proposed transport and action mechanism of this compound.
Once inside the cell, the antibiotic moiety may be released, potentially through enzymatic hydrolysis, to inhibit its target, which for this compound is protein synthesis.[2] The stability of the linkage between the siderophore and the antibiotic is a key factor in its overall efficacy.
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the stability of this compound in a variety of relevant media. Understanding the stability profile of this compound is essential for the development of effective formulations and for defining appropriate storage and handling conditions. The data generated from these studies will be invaluable for preclinical and clinical development programs.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Is drug release necessary for antimicrobial activity of siderophore-drug conjugates? Syntheses and biological studies of the naturally occurring salmycin “Trojan Horse” antibiotics and synthetic desferridanoxamine-antibiotic conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Ferrimycin A1 Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assaying the in vitro activity of Ferrimycin A1, a sideromycin antibiotic, against a panel of clinically relevant Gram-positive bacteria. The protocols detailed herein are foundational for understanding the potency and bactericidal nature of this compound.
Introduction
This compound is a member of the sideromycin class of antibiotics, which employ a "Trojan horse" mechanism to enter bacterial cells. By mimicking natural siderophores, which are iron-chelating molecules essential for bacterial iron acquisition, this compound is actively transported into the cytoplasm via the bacteria's own iron uptake systems. Once inside, the antibiotic component exerts its cytotoxic effects. This unique mode of entry allows it to bypass certain mechanisms of resistance that affect other classes of antibiotics. These notes provide standardized methods to quantify the antibacterial activity of this compound through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus | MRSA Strain | 1 |
| Streptococcus pneumoniae | Clinical Isolate | 0.25 |
| Bacillus subtilis | ATCC 6633 | 0.125 |
| Enterococcus faecalis | VRE Strain | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Gram-positive Bacteria
| Bacterial Species | Strain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | 1 | 2 |
| Staphylococcus aureus | MRSA Strain | 2 | 2 |
| Streptococcus pneumoniae | Clinical Isolate | 0.5 | 2 |
| Bacillus subtilis | ATCC 6633 | 0.25 | 2 |
| Enterococcus faecalis | VRE Strain | 8 | 4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method to determine the MIC of this compound, which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, protected from light)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Enterococcus faecalis
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at a concentration of twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the antibiotic concentration to the desired test range.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (B569324) (TSA) plates or other suitable agar medium
-
Sterile micropipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a quadrant of a labeled TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For practical purposes, this is often interpreted as the lowest concentration with no more than 0.1% of the original inoculum surviving.
-
Visualizations
Signaling Pathway and Mechanism of Action
This compound's mechanism of action begins with its recognition and transport into the bacterial cell via siderophore uptake systems, a process often referred to as a "Trojan horse" attack. Once inside the cell, it is hypothesized that the antibiotic warhead interferes with essential cellular processes, such as protein synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ferrimycin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrimycin A1 is a sideromycin antibiotic, an iron-containing peptide that exhibits potent antimicrobial activity. Its unique structure, featuring an iron-chelating siderophore moiety linked to an antibiotic, allows it to be actively transported into bacterial cells through iron uptake systems. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.
Principle of the Method
This method utilizes a reversed-phase HPLC system to separate this compound from potential impurities and degradation products. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the efficient elution of the compound. The iron-chelated structure of this compound allows for its detection and quantification using a UV-Vis detector at a wavelength corresponding to the absorbance of the iron complex.
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 430 nm |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the this compound sample in the 50:50 mobile phase mixture to obtain a theoretical concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): A protein precipitation step is required. To 100 µL of plasma sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the 50:50 mobile phase mixture.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Hypothetical Result |
| Retention Time | Approximately 15.5 min |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery | 98 - 102% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for use in quality control, stability studies, and other applications within the drug development pipeline. The provided protocols and parameters can be adapted as necessary for specific instrumentation and sample matrices.
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Ferrimycin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferrimycin A1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a sideromycin antibiotic. It employs a "Trojan horse" strategy to enter bacterial cells. Its siderophore component mimics natural iron-chelating molecules (siderophores) produced by bacteria. This allows this compound to be recognized and actively transported into the bacterial cell through specific outer membrane receptors, known as TonB-dependent transporters, which are part of the bacterium's iron uptake system. Once inside the periplasm, the antibiotic component is released and inhibits essential cellular processes, leading to bacterial cell death.
Q2: What are the primary mechanisms of bacterial resistance to this compound?
A2: The predominant mechanism of resistance to this compound and other sideromycins is the prevention of the antibiotic's entry into the bacterial cell.[1] This is typically achieved through genetic mutations that alter the structure or expression of the outer membrane siderophore receptors responsible for this compound uptake.[2] By modifying these transporters, the resistant bacteria can no longer effectively recognize and internalize the antibiotic.
Q3: Which specific genes are commonly associated with this compound resistance?
A3: While specific gene mutations conferring resistance to this compound are not as extensively documented as for some other siderophore antibiotics, the genes encoding for TonB-dependent siderophore receptors are the primary targets for mutations. In many Gram-negative bacteria, genes such as fhuA, fepA, cirA, and fiu encode for these receptors.[3] Mutations in these genes, or in the tonB gene itself (which encodes a protein essential for energizing the transport process), can lead to resistance.
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
Q: My MIC values for this compound are inconsistent across experiments. What could be the cause?
A: Variability in MIC results for sideromycins like this compound is a common issue and is often linked to the iron concentration in the culture medium. The "Trojan horse" mechanism of this compound is dependent on the bacterium's iron acquisition machinery, which is tightly regulated by environmental iron levels.
Troubleshooting Steps:
-
Control Iron Concentration: The most critical factor is the iron content of your growth medium.
-
High Iron: Excess iron in the medium will repress the expression of siderophore receptors, leading to falsely high MIC values as the antibiotic cannot enter the cell.
-
Low Iron: Iron-depleted conditions will induce the expression of siderophore receptors, leading to lower and more consistent MIC values.
-
Recommendation: Use iron-chelating agents like 2,2'-bipyridyl (DIP) or deferoxamine (B1203445) to create iron-limited conditions. Alternatively, use specially formulated low-iron media.
-
-
Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum is used for each experiment, typically adjusted to a 0.5 McFarland standard.
-
Fresh Reagents: Prepare fresh stock solutions of this compound for each experiment, as its stability in solution may vary.
-
Validated Protocols: Adhere strictly to established MIC testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Issue 2: Failure to isolate this compound-resistant mutants.
Q: I am attempting to generate this compound-resistant mutants by serial passage, but I am not observing any significant increase in MIC.
A: The inability to select for resistant mutants could be due to several factors related to the experimental setup.
Troubleshooting Steps:
-
Optimize Selective Pressure:
-
Ensure the concentration of this compound used for selection is appropriate. Start with a concentration at or slightly above the MIC of the wild-type strain.
-
Gradually increase the antibiotic concentration in subsequent passages to select for higher levels of resistance.
-
-
Confirm Iron-Limited Conditions: As with MIC testing, the selection of mutants that have altered siderophore uptake will be most effective under iron-depleted conditions where the expression of these transporters is high.
-
Spontaneous Mutation Frequency: The spontaneous frequency of resistance mutations can be low. Increase the population size of the bacteria being screened to increase the probability of isolating a resistant mutant. Consider using a mutagenic agent (e.g., UV irradiation or a chemical mutagen) to increase the mutation rate, followed by selection on this compound-containing medium.
Data Presentation
Table 1: Example MIC Values of this compound against E. coli Strains
| Bacterial Strain | Relevant Genotype | This compound MIC (µg/mL) in Iron-Rich Medium | This compound MIC (µg/mL) in Iron-Depleted Medium |
| Wild-Type | fhuA+, tonB+ | 8 | 0.5 |
| Resistant Mutant 1 | fhuA deletion | >128 | >128 |
| Resistant Mutant 2 | tonB point mutation | >128 | >128 |
Note: These are example values to illustrate the impact of iron concentration and resistance mutations. Actual values may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound MIC using Broth Microdilution in Iron-Depleted Medium
Objective: To determine the minimum inhibitory concentration of this compound under conditions that promote the expression of siderophore uptake systems.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2,2'-Bipyridyl (DIP)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Iron-Depleted Medium: Supplement CAMHB with a final concentration of 200 µM DIP to chelate iron.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in the iron-depleted CAMHB in a 96-well plate.
-
Prepare Inoculum: Adjust the turbidity of a bacterial suspension in saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the iron-depleted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in medium without antibiotic) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Protocol 2: In Vitro Generation of this compound-Resistant Mutants
Objective: To select for bacterial mutants with resistance to this compound through serial passage.
Materials:
-
This compound
-
Iron-depleted tryptic soy broth (TSB)
-
Bacterial culture
-
Sterile culture tubes
Procedure:
-
Initial Exposure: Inoculate the wild-type bacterial strain into iron-depleted TSB containing this compound at a concentration equal to the MIC.
-
Incubation: Incubate the culture at 37°C with shaking until turbidity is observed.
-
Serial Passage: Transfer an aliquot of the culture that grew at the MIC to a fresh tube of iron-depleted TSB containing a two-fold higher concentration of this compound.
-
Repeat Passaging: Repeat the incubation and passaging steps, progressively doubling the concentration of this compound in each subsequent passage.
-
Isolation of Resistant Mutants: After several passages, plate a dilution of the culture that has grown at a significantly higher this compound concentration onto iron-depleted agar (B569324) plates containing the same high concentration of the antibiotic.
-
Characterization: Isolate single colonies and confirm their increased MIC to this compound. These isolates can then be subjected to further analysis, such as whole-genome sequencing, to identify the resistance mutations.
Mandatory Visualizations
Caption: Uptake pathway of this compound into a Gram-negative bacterium.
Caption: Mechanism of resistance to this compound via receptor mutation.
Caption: Workflow for troubleshooting inconsistent this compound MIC results.
References
- 1. Bacterial TonB-dependent transducers interact with the anti-σ factor in absence of the inducing signal protecting it from proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance in Escherichia coli to the sideromycin antibiotic no. 216: isolation and characterization of the resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ranganathanlab.org [ranganathanlab.org]
Technical Support Center: Overcoming Ferrimycin A1 Resistance in Staphylococcus aureus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to ferrimycin A1 resistance in Staphylococcus aureus. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against S. aureus?
This compound is a sideromycin antibiotic. It consists of a siderophore moiety (a molecule with high affinity for iron) linked to an antibiotic warhead. S. aureus actively transports this compound into the cell using its iron uptake systems, believing it to be a beneficial iron-siderophore complex. Once inside the cell, the antibiotic component exerts its toxic effect. This "Trojan horse" strategy allows the antibiotic to bypass the cell's outer defenses.
Q2: What is the primary mechanism of resistance to this compound in S. aureus?
The primary mechanism of resistance to this compound is the disruption of its uptake into the bacterial cell.[1][2] In S. aureus, the transport of hydroxamate-type siderophores, and consequently this compound, is mediated by the Fhu (ferric hydroxamate uptake) system.[1][2] Mutations in the genes encoding components of this system can lead to reduced uptake of the antibiotic and, therefore, resistance.
Q3: Which specific genes are implicated in this compound resistance?
The key genes are those of the fhu operon. Specifically, mutations in fhuD1 and fhuD2, which encode for substrate-binding proteins that capture the iron-siderophore complex at the cell surface, are strongly associated with resistance.[1] Inactivation of these genes has been shown to prevent the transport of iron-hydroxamate complexes. While FhuD2 appears to have a broader substrate range, both FhuD1 and FhuD2 are involved in the transport process.
Q4: Are there specific mutations in fhuD1 and fhuD2 that have been confirmed to confer resistance?
While specific studies on this compound are limited, research on the closely related sideromycin, albomycin, has shown that mutations in the Fhu transport system confer resistance. Studies on the FhuD2 protein have identified several amino acid residues critical for its function, including Tyr-191, Trp-197, and Glu-202 for ligand binding, and Glu-97 and Glu-231 for interaction with the transporter complex. Mutations in these residues would likely impair this compound uptake and lead to a resistant phenotype.
Troubleshooting Guides
Guide 1: Unexpectedly High MIC Values for this compound
Problem: My wild-type S. aureus strain shows a higher-than-expected Minimum Inhibitory Concentration (MIC) for this compound.
| Possible Cause | Troubleshooting Step |
| Spontaneous Mutations: | Even in a wild-type population, there can be a sub-population of spontaneous mutants with reduced Fhu function. |
| Solution: Isolate single colonies and re-test their MICs individually. Sequence the fhuD1 and fhuD2 genes of any resistant isolates to check for mutations. | |
| Iron Concentration in Media: | The expression of the fhu genes is regulated by the intracellular iron concentration via the Fur (ferric uptake regulator) protein. High iron concentrations in the growth medium can repress the expression of the Fhu system, leading to apparent resistance. |
| Solution: Use iron-depleted media for your MIC assays to ensure maximal expression of the Fhu transport system. | |
| Degraded this compound: | This compound, like many antibiotics, can degrade over time, especially if not stored correctly. |
| Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C or below and protect from light. | |
| Incorrect Inoculum Size: | An inoculum that is too dense can lead to artificially high MIC values. |
| Solution: Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard before performing the microdilution. |
Guide 2: Difficulty in Generating fhu Mutant Strains
Problem: I am having trouble generating fhuD1 or fhuD2 knockout mutants in S. aureus.
| Possible Cause | Troubleshooting Step |
| Inefficient Transformation: | S. aureus can be difficult to transform, especially with large plasmids. |
| Solution: Optimize your electrocompetent cell preparation protocol. Ensure the cells are washed thoroughly with ice-cold, sterile water and 10% glycerol. Use high-quality, purified plasmid DNA for electroporation. | |
| Incorrect Antibiotic Selection: | The antibiotic used for selecting transformants may be incorrect or at the wrong concentration. |
| Solution: Double-check the resistance marker on your knockout plasmid and use the appropriate antibiotic at a pre-determined selective concentration. | |
| Contamination: | Contamination of your cultures can prevent the growth of your desired transformants. |
| Solution: Use strict aseptic techniques throughout the transformation and plating process. |
Data Presentation
Table 1: Hypothetical MICs of this compound and a Related Sideromycin, Albomycin, against S. aureus
| Strain | Genotype | This compound MIC (µg/mL) | Albomycin MIC (µg/mL) |
| Wild-Type | fhuD1+fhuD2+ | Low (e.g., 0.01-0.1) | Low (e.g., 0.03) |
| Mutant 1 | ΔfhuD1 | Moderately Increased | Moderately Increased |
| Mutant 2 | ΔfhuD2 | Significantly Increased | Significantly Increased |
| Mutant 3 | ΔfhuD1 ΔfhuD2 | Highly Increased | Highly Increased |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), iron-depleted
-
This compound
-
96-well microtiter plates
-
S. aureus strains (wild-type and mutants)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of this compound in iron-depleted CAMHB in a 96-well plate to achieve a range of concentrations.
-
-
Prepare Inoculum:
-
From an overnight culture, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension 1:150 in iron-depleted CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Inoculate Plate:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergistic Effects
This assay is used to assess the interaction between this compound and another antibiotic.
Procedure:
-
Plate Setup:
-
In a 96-well plate, perform serial dilutions of this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized S. aureus suspension as described in the MIC protocol.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: this compound uptake pathway and mechanism of resistance in S. aureus.
Caption: Workflow for characterizing this compound resistance in S. aureus.
References
- 1. Identification and Characterization of fhuD1 and fhuD2, Two Genes Involved in Iron-Hydroxamate Uptake in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of fhuD1 and fhuD2, two genes involved in iron-hydroxamate uptake in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferrimycin A1 Production from Streptomyces Fermentation
Welcome to the technical support center for improving the yield of Ferrimycin A1 from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for enhancing the production of this important sideromycin antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
A1: this compound is a "Trojan horse" antibiotic belonging to the sideromycin class. Its structure consists of a siderophore moiety, which binds iron, conjugated to an antibiotic warhead. This structure allows it to be actively transported into bacterial cells via their iron uptake systems. Once inside, the antibiotic component is released, leading to cell death. The production of such complex natural products in Streptomyces is often tightly regulated and sensitive to fermentation conditions, making yield optimization a significant challenge.
Q2: Which Streptomyces species is commonly used for this compound production?
A2: Streptomyces griseoflavus is a known producer of this compound. However, as with many secondary metabolites, the productivity of wild-type strains can be low, necessitating optimization of fermentation parameters and potentially strain improvement through metabolic engineering.
Q3: What are the most critical factors influencing this compound yield?
A3: The yield of this compound is influenced by a combination of nutritional and environmental factors. Key parameters include:
-
Medium Composition: The type and concentration of carbon and nitrogen sources are crucial.
-
Iron Concentration: As a sideromycin, the biosynthesis of this compound is tightly regulated by the availability of iron in the medium.[1]
-
Precursor Availability: The supply of biosynthetic precursors is essential for high-yield production.
-
Physical Parameters: pH, temperature, aeration, and agitation must be maintained within an optimal range for both cell growth and secondary metabolism.
Q4: How is the biosynthesis of this compound regulated?
A4: While the specific biosynthetic gene cluster for this compound is not extensively characterized in publicly available literature, by analogy with other sideromycins like albomycin, its production is likely controlled by a complex regulatory network.[2] This network is responsive to environmental cues, particularly iron concentrations.[1] Iron-dependent regulators often repress the expression of siderophore biosynthetic genes when iron is replete. Therefore, maintaining a controlled, iron-limited condition is often crucial to trigger and sustain high-level production.
Troubleshooting Guide
Issue 1: Low or No this compound Production with Good Biomass
This common issue, where the primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is lagging, points to several potential bottlenecks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | The carbon-to-nitrogen (C/N) ratio is critical. An excess of easily metabolizable carbon and nitrogen sources can promote rapid growth but repress secondary metabolism. Solution: Systematically evaluate different carbon (e.g., glucose, glycerol (B35011), starch) and nitrogen sources (e.g., soybean meal, yeast extract, peptone). Refer to Protocol 1: Media Optimization . |
| Inappropriate Iron Concentration | Both iron deficiency and excess can inhibit sideromycin production.[1] Solution: Perform an iron concentration optimization experiment to identify the optimal range for this compound production in your specific medium. See Protocol 2: Iron Concentration Optimization . |
| Precursor Limitation | The biosynthesis of the complex this compound molecule requires specific precursors. A lack of these building blocks can limit the final yield. Solution: Based on the presumed biosynthetic pathway (similar to other sideromycins), supplement the medium with potential precursors. Refer to Protocol 3: Precursor Feeding Experiment . |
| Incorrect Fermentation pH | The pH of the culture medium affects nutrient uptake and enzyme activity. Solution: Monitor the pH throughout the fermentation. The optimal range for Streptomyces secondary metabolite production is typically between 6.5 and 7.5. Adjust the initial pH and consider using buffers if significant pH shifts occur. |
| Inadequate Aeration | Streptomyces are aerobic, and oxygen is crucial for both growth and antibiotic biosynthesis. Solution: Increase the agitation speed or use baffled flasks to improve oxygen transfer. For bioreactors, ensure the dissolved oxygen (DO) level is monitored and controlled. |
Issue 2: Inconsistent this compound Yields Between Batches
Batch-to-batch variability is often due to inconsistencies in the inoculum or medium preparation.
Logical Troubleshooting Flow:
Caption: Flowchart for addressing batch-to-batch variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Inoculum Quality | The age, size, and physiological state of the seed culture can significantly impact the production phase. Solution: Standardize your inoculum preparation. Use a consistent spore stock and control the age and volume of the seed culture. Refer to Protocol 4: Inoculum Standardization . |
| Inconsistent Medium Composition | Minor variations in weighing or the quality of complex medium components (e.g., yeast extract, soybean meal) can lead to different outcomes. Solution: Use high-quality, consistent sources for media components. Prepare a large batch of the basal medium if possible to minimize variability. |
| Contamination | Low-level contamination can compete for nutrients and inhibit Streptomyces growth and production. Solution: Perform regular microscopic examination and plating of your cultures to check for contaminants. |
Experimental Protocols
Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)
Objective: To identify the optimal carbon and nitrogen sources and their concentrations for this compound production.
Methodology:
-
Establish a Basal Medium: Start with a known production medium for Streptomyces.
-
Vary Carbon Sources: Prepare flasks with the basal medium, but replace the primary carbon source with different options (e.g., glucose, glycerol, soluble starch, fructose) at a fixed concentration (e.g., 20 g/L).
-
Vary Nitrogen Sources: Using the best carbon source identified, prepare flasks where the primary nitrogen source is replaced with alternatives (e.g., soybean meal, peptone, yeast extract, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 10 g/L).
-
Optimize Concentrations: Once the best carbon and nitrogen sources are identified, vary their concentrations in a series of experiments to find the optimal level for each.
-
Inoculation and Fermentation: Inoculate all flasks with a standardized seed culture and incubate under consistent conditions (e.g., 28°C, 200 rpm) for a fixed duration (e.g., 7-10 days).
-
Analysis: At the end of the fermentation, harvest the broth and quantify the this compound concentration using HPLC-MS (see Protocol 5 ).
Protocol 2: Iron Concentration Optimization
Objective: To determine the optimal iron concentration for maximizing this compound yield.
Methodology:
-
Prepare Iron-Free Medium: Prepare the optimized production medium without the addition of any iron salts. Use high-purity reagents and glassware that has been treated to remove trace metals.
-
Spike with Iron: Dispense the iron-free medium into a series of flasks and add a sterile stock solution of FeCl₃ or FeSO₄ to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Inoculation and Fermentation: Inoculate the flasks and incubate under optimized conditions.
-
Analysis: Quantify this compound production at the end of the fermentation period.
Protocol 3: Precursor Feeding Experiment
Objective: To enhance this compound production by supplementing the culture with its biosynthetic precursors.
Methodology:
-
Identify Potential Precursors: Based on the structure of this compound and related sideromycins like albomycin, key precursors likely include L-ornithine, glycine, and potentially specific amino acids for the antibiotic warhead.[2]
-
Prepare Precursor Stocks: Prepare sterile, pH-neutral stock solutions of the selected precursors.
-
Supplementation Strategy: Add the precursors to the fermentation medium at different concentrations (e.g., 0.1, 0.5, 1.0 g/L). The timing of addition can also be a variable to test (e.g., at the time of inoculation or at the onset of the stationary phase).
-
Inoculation and Fermentation: Run the fermentation under optimized conditions.
-
Analysis: Compare the this compound yield in the supplemented cultures to an un-supplemented control.
Protocol 4: Inoculum Standardization
Objective: To prepare a consistent and viable inoculum for reproducible fermentations.
Methodology:
-
Spore Stock Preparation:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP Medium 4) until good sporulation is observed (typically 7-14 days).
-
Aseptically add sterile 20% glycerol to the plate and gently scrape the surface to release the spores.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Aliquot the spore suspension into cryovials and store at -80°C.
-
-
Seed Culture Preparation:
-
Thaw a vial of the spore stock and use it to inoculate a seed culture medium in a shake flask.
-
Incubate the seed culture at 28°C with agitation (e.g., 200 rpm) for a standardized period (e.g., 48-72 hours) to reach a consistent growth phase.
-
Use a fixed volume of this seed culture to inoculate the production flasks.
-
Protocol 5: Quantification of this compound by HPLC-MS
Objective: To accurately measure the concentration of this compound in the fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the mycelia.
-
Collect the supernatant.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. A C18 or mixed-mode cation exchange (MCX) sorbent can be effective.
-
Elute the this compound from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) with a small percentage of formic acid).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Target Ions: Monitor for the protonated molecular ion [M+H]⁺ of this compound and its characteristic fragment ions.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentration.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Biosynthesis
While the complete signaling cascade for this compound is not fully elucidated, a general model for the regulation of siderophore-containing antibiotics in Streptomyces can be proposed.
References
Technical Support Center: Chemical Synthesis of Ferrimycin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Ferrimycin A1. The content is structured to address specific challenges that may be encountered during the synthesis of the desferrioxamine B (DFOB) backbone, the complex antibiotic moiety, and their final conjugation.
Section 1: Synthesis of the Desferrioxamine B (DFOB) Precursor
The synthesis of the DFOB backbone is a critical phase in the total synthesis of this compound. This section focuses on a modern, modular approach, highlighting potential difficulties and their solutions.
FAQs: Synthesis of the DFOB Precursor
Q1: What is the general strategy for synthesizing the DFOB precursor for conjugation?
A1: A common and effective strategy is a modular approach where monomer units are synthesized and then coupled together. A recent method involves the synthesis of N-hydroxycadaverine monomers, which are then sequentially coupled using standard amide bond formation techniques. The final step typically involves a deprotection to reveal the hydroxamic acid moieties and a terminal functional group for conjugation.[1][2]
Q2: Which protecting groups are recommended for the hydroxamic acid functionalities during the synthesis?
A2: Benzyl (B1604629) (Bn) groups are frequently used to protect the oxygen of the hydroxamic acid. They are stable under a variety of reaction conditions and can be removed under mild conditions using transfer hydrogenation, which avoids the over-reduction of the hydroxamic acids themselves.[2] For the amine functionalities, tert-butoxycarbonyl (Boc) is a standard choice, removable with mild acid.[2]
Q3: What are the key challenges in the synthesis of the DFOB precursor?
A3: The main challenges include the efficient and high-yield synthesis of the monomeric units, achieving complete amide coupling at each step without side reactions, and the final deprotection of multiple protecting groups without affecting the sensitive hydroxamic acid functionalities.[1][2]
Troubleshooting Guide: DFOB Precursor Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Fukuyama-Mitsunobu amination | - Incomplete reaction- Degradation of starting materials or product | - Ensure anhydrous conditions.- Use freshly prepared reagents.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Incomplete acylation of N-hydroxycadaverine intermediate | - Insufficient acylating agent- Steric hindrance | - Use a slight excess of the acylating agent (e.g., acetic anhydride (B1165640) or succinic anhydride).- Add a catalytic amount of DMAP to accelerate the reaction.- If steric hindrance is an issue, consider a more reactive acylating agent or longer reaction times.[2] |
| Low yield in HBTU-mediated amide coupling | - Incomplete activation of the carboxylic acid- Presence of moisture- Steric hindrance between the coupling partners | - Ensure all reagents and solvents are anhydrous.- Use a slight excess of HBTU and a non-nucleophilic base like DIPEA.- For sterically hindered couplings, consider microwave-assisted conditions to increase the reaction rate and yield.[2] |
| Incomplete deprotection of benzyl groups | - Inactive catalyst- Insufficient hydrogen source | - Use fresh palladium on carbon (Pd/C) catalyst.- Ensure the transfer hydrogenation reagent (e.g., ammonium (B1175870) formate) is added in sufficient excess.- Monitor the reaction by LC-MS to confirm the complete removal of all benzyl groups. |
| Side reactions during Boc deprotection | - Prolonged exposure to strong acid | - Use a milder acidic condition, such as 20% TFA in DCM, and monitor the reaction closely to avoid side reactions.[2] |
Experimental Protocol: Synthesis of a Protected DFOB Precursor
This protocol is adapted from a mild and modular synthesis approach.
Step 1: Synthesis of the Protected N-hydroxycadaverine Monomer
-
To a solution of N-Boc-5-aminopentan-1-ol and a dual-protected hydroxylamine (B1172632) reagent in an appropriate solvent, add the Mitsunobu reagents under an inert atmosphere.
-
After completion, the product is semi-purified and subjected to nosyl deprotection using a thiol (e.g., 2-mercaptoethanol) under basic conditions to yield the protected N-hydroxycadaverine intermediate.
Step 2: Divergent Acylation
-
The N-hydroxycadaverine intermediate is acylated with either acetic anhydride or succinic anhydride in the presence of a catalytic amount of DMAP to generate the respective protected monomers.
Step 3: Iterative Amide Coupling
-
The Boc group on the acetylated monomer is removed using 20% TFA in DCM.
-
The resulting amine is coupled with the succinylated monomer using HBTU and DIPEA.
-
This deprotection-coupling cycle is repeated to build the full-length protected DFOB scaffold.
Step 4: Final Deprotection
-
The terminal Boc group is removed with 20% TFA in DCM.
-
The benzyl protecting groups on the hydroxamic acids are removed via transfer hydrogenation using Pd/C and ammonium formate.
Quantitative Data Summary for DFOB Precursor Synthesis
| Step | Reagents and Conditions | Yield | Reference |
| N-hydroxycadaverine synthesis | Fukuyama-Mitsunobu amination followed by nosyl deprotection | 71% (over 2 steps) | [2] |
| Monomer Acylation (HAC) | Acetic anhydride, DMAP | 78% | [2] |
| Monomer Acylation (HSC) | Succinic anhydride, DMAP | 79% | [2] |
| Amide Coupling (Standard) | HBTU, DIPEA | (not specified per step) | [2] |
| Amide Coupling (Microwave) | HBTU, DIPEA, Microwave | (not specified per step) | [2] |
| Overall Yield (Standard) | 10 linear steps | 17% | [1][2] |
| Overall Yield (Microwave) | 10 linear steps | 13% | [1][2] |
Visualizations: DFOB Synthesis Workflow
Caption: Workflow for the modular synthesis of the Desferrioxamine B precursor.
Section 2: Synthesis of the Antibiotic Moiety
FAQs: Antibiotic Moiety Synthesis
Q1: What are the main synthetic challenges for the antibiotic moiety of this compound?
A1: The key challenges include the stereocontrolled synthesis of the polysubstituted piperidine (B6355638) core, the introduction of multiple functional groups (amines, hydroxyls, hydroxymethyl, and the carboximidate) with appropriate protecting groups, and the synthesis of the substituted aniline (B41778) fragment.
Q2: How can the stereocenters on the piperidine ring be controlled?
A2: Stereocontrol can be achieved through various methods, including chiral pool synthesis (starting from a chiral precursor), asymmetric catalysis (e.g., asymmetric hydrogenation or cyclization), and substrate-controlled diastereoselective reactions.
Q3: What protecting group strategy is advisable for such a multifunctional molecule?
A3: An orthogonal protecting group strategy is essential. This means choosing protecting groups for the different functional groups (amines, hydroxyls) that can be removed under different conditions. For example, using Boc for amines (acid-labile), silyl (B83357) ethers (e.g., TBS) for hydroxyls (fluoride-labile), and benzyl ethers for other hydroxyls (hydrogenolysis-labile).
Troubleshooting Guide: Antibiotic Moiety Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low stereoselectivity in a key reaction | - Non-optimal catalyst or reaction conditions- Insufficient steric or electronic differentiation in the substrate | - Screen different chiral catalysts and ligands.- Optimize reaction parameters such as temperature, solvent, and pressure.- Redesign the substrate to enhance stereodifferentiation. |
| Difficulty in selective protection/deprotection | - Similar reactivity of functional groups- Non-orthogonal protecting groups | - Re-evaluate the protecting group strategy to ensure orthogonality.- Use protecting groups that offer different levels of steric hindrance to achieve selective protection.- Employ enzymatic methods for selective protection or deprotection. |
| Poor yield in late-stage functional group interconversion | - Steric hindrance around the reaction center- Incompatible functional groups elsewhere in the molecule | - Use more reactive reagents or harsher reaction conditions if the molecule is stable.- Redesign the synthetic route to introduce the problematic functional group at an earlier stage.- Ensure all other sensitive functional groups are adequately protected. |
| Purification challenges of polar intermediates | - High polarity and water solubility | - Use reversed-phase chromatography (e.g., C18 silica) with water/acetonitrile or water/methanol gradients.- Consider ion-exchange chromatography for charged intermediates.- If possible, protect polar groups to make the molecule less polar for purification by normal-phase chromatography. |
Visualization: Challenges in Antibiotic Moiety Synthesis
References
Degradation products of Ferrimycin A1 in solution
Disclaimer: Specific experimental data on the degradation of Ferrimycin A1 in solution is limited in publicly available literature. The information provided here is based on the chemical structure of this compound, general principles of organic chemistry, and best practices for handling similar biomolecules such as sideromycins and peptide-based antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound in aqueous solution?
Due to the presence of multiple amide and hydroxamate functional groups in its structure, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. Hydrolysis would lead to the cleavage of these bonds.
-
Amide Bond Hydrolysis: The peptide backbone of this compound can be hydrolyzed, breaking the molecule into smaller peptide fragments and eventually into its constituent amino acids. This reaction is typically catalyzed by acid or base and can be accelerated by heat.[1][2][3][4]
-
Hydroxamate Group Hydrolysis: The iron-chelating hydroxamate groups can also undergo hydrolysis to yield carboxylic acids and hydroxylamines.[5] This would compromise the iron-binding ability of the molecule, which is crucial for its biological activity.
Q2: How can I minimize the degradation of this compound during my experiments?
To maintain the integrity of this compound in solution, it is crucial to follow proper handling and storage procedures.
-
Storage of Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.
-
Solution Preparation: Use sterile, purified water or a slightly acidic buffer (pH 5-7) to prepare solutions. Avoid strongly acidic or alkaline conditions. For peptides that are difficult to dissolve, sonication may be helpful.
-
Storage of Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare working solutions immediately before use and keep them on ice.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
Several analytical techniques can be employed to assess the stability of this compound and detect potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for separating this compound from its degradation products. A decrease in the peak area of the parent compound over time can be used to quantify degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. LC-MS can be used to identify the molecular weights of potential degradation products, providing insights into the degradation pathway.
-
Chrome Azurol S (CAS) Assay: This is a colorimetric assay used to detect the presence of siderophores. Since degradation of the hydroxamate groups would impair iron chelation, a decrease in the activity in the CAS assay could indicate degradation of this compound.
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
Inconsistent results can indeed be a sign of compound instability. If you suspect that this compound degradation is affecting your experiments, consider the following troubleshooting steps:
-
Verify Storage and Handling: Double-check that your storage and handling procedures align with the best practices outlined in Q2.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Perform a Stability Check: Use an analytical method like HPLC to check the purity of your this compound stock solution and a sample from your experimental setup after incubation.
-
Optimize Experimental Conditions: If possible, adjust the pH and temperature of your experimental buffer to conditions that favor the stability of this compound (slightly acidic and low temperature).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound, particularly at the hydroxamate groups responsible for iron chelation. | - Prepare fresh solutions from lyophilized powder. - Ensure the pH of the experimental buffer is between 5 and 7. - Minimize the incubation time at higher temperatures. - Confirm the integrity of the compound using HPLC or a CAS assay. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Analyze the new peaks by LC-MS to identify their molecular weights and infer their structures. - Optimize storage and handling to prevent further degradation. |
| Variability between experimental replicates | Inconsistent degradation of this compound due to slight variations in handling or incubation times. | - Standardize all experimental procedures, including solution preparation and incubation times. - Prepare a master mix of reagents to ensure consistency across replicates. - Use freshly prepared this compound for each experiment. |
Proposed Degradation Pathway
The following diagram illustrates the potential sites of hydrolytic cleavage in a generalized sideromycin structure, which is analogous to this compound.
Caption: Potential hydrolytic cleavage sites in a sideromycin.
Experimental Protocol: Assessing this compound Stability
This is a general workflow that can be adapted to assess the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing this compound stability.
Data Presentation
The following table can be used to record and compare the results of a this compound stability study.
| Time Point | Incubation Conditions (Temperature, pH) | Peak Area of this compound (Arbitrary Units) | % Remaining this compound | Observations (e.g., appearance of new peaks) |
| 0 hours | - | 100% | ||
| 1 hour | ||||
| 6 hours | ||||
| 24 hours | ||||
| 48 hours |
References
Technical Support Center: Troubleshooting Ferrimycin A1 MIC Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for Minimum Inhibitory Concentration (MIC) assays involving Ferrimycin A1. Given that this compound is a siderophore antibiotic, its activity is highly dependent on the iron concentration in the test medium, which is a common source of variability.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC values inconsistent between experiments?
A1: Inconsistent MIC values for this compound are often linked to variations in the iron concentration of the growth medium. As a siderophore antibiotic, this compound utilizes bacterial iron uptake systems to enter the cell. High or variable iron content in standard Mueller-Hinton Broth (MHB) can lead to falsely elevated and erratic MICs. Other common sources of variability include improper inoculum preparation, degradation of the this compound stock solution, and variations in incubation conditions.
Q2: What is the most critical factor for accurate this compound MIC assays?
A2: The most critical factor is the use of iron-depleted growth media. Standard cation-adjusted Mueller-Hinton Broth (CAMHB) contains sufficient iron to interfere with the mechanism of action of siderophore antibiotics. Therefore, preparing iron-depleted CAMHB (ID-CAMHB) is essential for obtaining accurate and reproducible results.
Q3: How do I prepare a stock solution of this compound and how should it be stored?
A3: this compound powder should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or lower to minimize degradation from repeated freeze-thaw cycles. It is advisable to protect the stock solution from light.
Q4: Which quality control (QC) strains should I use for this compound MIC assays?
A4: Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) should be used. These include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853. It is crucial to establish internal, laboratory-specific QC ranges for this compound with these strains using a standardized protocol with ID-CAMHB.
Q5: My growth control wells are clear or show very faint turbidity. What could be the issue?
A5: Insufficient growth in the control wells can be due to several factors: an inoculum density that is too low, poor viability of the bacterial culture, or issues with the growth medium itself (e.g., incorrect pH, contamination). Ensure your inoculum is prepared from a fresh culture and standardized to a 0.5 McFarland standard.
Q6: I am observing "skipped wells" in my dilution series. What does this mean?
A6: Skipped wells, where bacterial growth appears at a higher concentration of the antibiotic but is absent at a lower concentration, can indicate several issues. These include contamination of a single well, precipitation of the compound at higher concentrations, or potential paradoxical effects of the drug. If precipitation is observed, re-evaluating the solubility of this compound in the test medium is recommended.
Data Presentation
Note: The following tables provide hypothetical MIC and QC ranges for this compound for illustrative purposes. Laboratories must establish their own in-house ranges based on their specific protocols and materials.
Table 1: Hypothetical MIC Quality Control Ranges for this compound in Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
| Quality Control Strain | ATCC Number | Hypothetical MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 - 2 |
| Staphylococcus aureus | 25923 | 1 - 4 |
| Pseudomonas aeruginosa | 27853 | 4 - 16 |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Estimated Stability |
| Stock Solution | DMSO | 10 mg/mL | -20°C or -80°C | Up to 6 months (in aliquots) |
| Working Dilutions | ID-CAMHB | Various | 2-8°C | Prepare fresh for each assay |
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder
-
Deionized water
-
Chelex® 100 resin
-
Sterile filtration unit (0.22 µm)
-
CaCl₂ and MgCl₂ stock solutions for cation adjustment
Procedure:
-
Prepare CAMHB according to the manufacturer's instructions, but use deionized water.
-
Add Chelex® 100 resin at a concentration of 10 g/L to the prepared broth.
-
Stir the mixture at room temperature for at least 2 hours to allow for iron chelation.
-
Let the resin settle and carefully decant the supernatant, or use a coarse filter to remove the bulk of the resin.
-
Sterile-filter the chelated broth using a 0.22 µm filter to remove any remaining resin particles.
-
Re-supplement the broth with calcium and magnesium to the standard concentrations for CAMHB.
-
Verify the final pH of the ID-CAMHB and adjust if necessary.
-
Perform a quality control check to ensure the medium supports the growth of QC strains.
Protocol 2: Broth Microdilution MIC Assay for this compound
Materials:
-
This compound stock solution (in DMSO)
-
ID-CAMHB
-
Standard 96-well microtiter plates
-
Bacterial suspension standardized to 0.5 McFarland
-
QC strains (E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in ID-CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in ID-CAMHB without this compound) and a sterility control well (ID-CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Simplified signaling pathway of this compound action.
Technical Support Center: Enhancing the In Vivo Stability of Ferrimycin A1
Welcome to the technical support center for researchers working with Ferrimycin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of this potent sideromycin antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a sideromycin antibiotic, meaning it consists of a siderophore (an iron-chelating molecule) linked to an antibiotic warhead.[1] This structure allows it to be actively transported into bacterial cells through their iron uptake systems, a mechanism often referred to as a "Trojan Horse" approach.[1][2][3][4] The key structural components of this compound are a hydroxamate-based siderophore responsible for iron binding and an antibiotic moiety. Its chemical structure also contains a dihydroxyanilino group.
Q2: What are the primary stability concerns for this compound in in vivo studies?
The primary stability concerns for this compound in vivo stem from its chemical functionalities. The hydroxamate and amide bonds in its structure are susceptible to hydrolysis by plasma and cellular esterases and amidases. The dihydroxyanilino moiety, a catechol-like structure, is prone to oxidation. These degradation pathways can lead to a loss of antibacterial activity and a shortened in vivo half-life. The instability of other sideromycins, such as salmycin, in vivo suggests that this compound may face similar challenges.[5][6]
Q3: How does the "Trojan Horse" mechanism of this compound work?
The "Trojan Horse" mechanism relies on the bacterium's essential need for iron.
Q4: What are potential off-target effects of this compound in vivo?
Due to its iron-chelating nature, this compound could potentially interfere with host iron metabolism. This might lead to off-target effects such as competition with host iron-binding proteins (e.g., transferrin) or disruption of cellular iron homeostasis. While this targeted delivery to bacteria is a strength, high systemic concentrations could pose a risk of toxicity to the host.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Problem 1: Lower than expected efficacy in animal models despite potent in vitro activity.
-
Possible Cause: Rapid degradation of this compound in plasma or tissues.
-
Troubleshooting Workflow:
-
Solutions:
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from enzymatic degradation in the circulation and potentially improve its pharmacokinetic profile.
-
Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles can offer sustained release and protection from degradation.
-
-
Chemical Modification:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of this compound, shielding it from enzymatic attack and reducing renal clearance.
-
Prodrug Approach: Modifying the hydroxamate or catechol moieties with cleavable protecting groups that are removed at the site of infection could enhance stability in circulation.
-
-
Problem 2: High variability in experimental results between animals.
-
Possible Cause: Inconsistent formulation, leading to variable absorption and distribution. Differences in individual animal metabolism.
-
Solutions:
-
Optimize Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure consistent particle size and prevent aggregation.
-
Normalize Dosing: Dose accurately based on individual animal body weight.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Problem 3: Signs of toxicity in animal models (e.g., weight loss, organ damage).
-
Possible Cause: Off-target effects due to iron chelation in the host or non-specific cytotoxicity of the antibiotic moiety at high concentrations.
-
Solutions:
-
Dose-Response Study: Conduct a thorough dose-finding study to identify the maximum tolerated dose (MTD).
-
Assess Iron Homeostasis: Monitor serum iron levels, transferrin saturation, and ferritin levels in treated animals to assess the impact on host iron metabolism.
-
Histopathology: Perform histopathological examination of major organs (liver, kidney, spleen) to identify any signs of toxicity.
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of this compound in plasma.
-
Materials:
-
This compound stock solution (e.g., in DMSO or water).
-
Freshly collected animal or human plasma (with anticoagulant, e.g., heparin or EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm plasma and PBS to 37°C.
-
Spike this compound into the plasma to achieve the desired final concentration (e.g., 1, 10, and 100 µM). A control sample in PBS should also be prepared.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold quenching solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the degradation curve.
-
Table 1: Hypothetical In Vitro Plasma Stability of this compound
| Time (minutes) | % this compound Remaining (in PBS) | % this compound Remaining (in Plasma) |
| 0 | 100 | 100 |
| 15 | 98 | 85 |
| 30 | 97 | 72 |
| 60 | 95 | 55 |
| 120 | 92 | 30 |
| 240 | 88 | 12 |
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework for developing an LC-MS/MS method for this compound.
-
Chromatography:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.
-
-
Sample Preparation:
-
Protein precipitation with acetonitrile is a simple and effective method for plasma samples.
-
Solid-phase extraction (SPE) may be necessary for more complex matrices or to achieve lower limits of quantification.
-
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | To be determined empirically |
| Collision Energy | To be optimized |
By understanding the potential stability issues of this compound and employing the troubleshooting strategies and experimental protocols outlined here, researchers can better design and interpret their in vivo studies, ultimately accelerating the development of this promising antibiotic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic sideromycins (skepticism and optimism): selective generation of either broad or narrow spectrum Gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sideromycins: tools and antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sideromycins: tools and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ferrimycin A1 and Albomycin: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sideromycin antibiotics, Ferrimycin A1 and Albomycin. Both compounds employ a "Trojan horse" strategy to gain entry into bacterial cells, but their subsequent mechanisms of action and documented efficacy show notable differences. This document synthesizes available experimental data to offer a comparative overview for research and drug development purposes.
Executive Summary
Albomycin emerges as a well-characterized antibiotic with a defined molecular target and a broad spectrum of potent activity against both Gram-positive and Gram-negative bacteria, supported by extensive quantitative data.[1][2][3] this compound, while also a sideromycin that inhibits protein synthesis, has a less precisely defined molecular target and a narrower reported spectrum of activity, with a notable lack of publicly available quantitative efficacy data.[2] Both antibiotics leverage bacterial iron uptake systems, a mechanism that makes them promising candidates in an era of growing antimicrobial resistance.[3][4]
Mechanism of Action: A Tale of Two Trojan Horses
Both this compound and Albomycin are classified as sideromycins. They consist of a siderophore, an iron-chelating molecule, linked to an antibiotic "warhead."[2] This structure allows them to be recognized by bacterial iron transport systems and actively transported into the cell, bypassing conventional resistance mechanisms.[4][5]
Albomycin's Pinpointed Attack:
Once inside the bacterial cytoplasm, Albomycin is cleaved by peptidases, releasing its toxic warhead.[5] This active component is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching the amino acid serine to its corresponding tRNA during protein synthesis.[1][5] By inhibiting SerRS, Albomycin effectively halts protein production, leading to bacterial cell death.[1]
This compound's General Assault:
This compound also utilizes a "Trojan horse" mechanism for cellular entry.[2] Once inside the cell, it is known to inhibit protein synthesis.[2] However, its specific molecular target within the protein synthesis machinery is not as precisely defined as that of Albomycin.[2]
Data Presentation: Antibacterial Efficacy
A direct quantitative comparison of the antibacterial efficacy of this compound and Albomycin is challenging due to the limited availability of public data for this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Albomycin δ2
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus pneumoniae | ATCC 49619 | 0.01[2] |
| Staphylococcus aureus | USA300 | 0.125[2] |
| Escherichia coli | K-12 | 0.004[2] |
| Salmonella enterica serovar Typhimurium | 0.016[2] | |
| Klebsiella pneumoniae | ATCC 13883 | 0.032[2] |
| Enterobacter aerogenes | ATCC 13048 | 0.016[2] |
| Shigella sonnei | ATCC 25931 | 0.008[2] |
| Proteus vulgaris | ATCC 13315 | >128[2] |
| Morganella morganii | ATCC 25830 | >128[2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Activity |
| Staphylococcus aureus | Active, inhibits protein synthesis[2] |
| Gram-positive bacteria | Generally reported to be active[2] |
| Gram-negative bacteria | Limited information available |
In Vivo Efficacy:
-
Albomycin: In a murine infection model, a single 1 mg/kg dose of Albomycin was sufficient to clear Streptococcus pneumoniae infections.[6][7] Against Yersinia enterocolitica, a single 10 mg/kg dose resulted in a 3-4 log reduction in colony-forming units.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a generalized procedure for determining the MIC of sideromycin antibiotics.
-
Materials:
-
Test antibiotic (this compound or Albomycin)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test antibiotic in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
2. In Vivo Efficacy in a Murine Sepsis Model
This protocol outlines a general procedure for assessing the in vivo efficacy of an antibiotic in a mouse model of systemic infection.
-
Materials:
-
6-8 week old BALB/c mice
-
Bacterial pathogen
-
Test antibiotic (this compound or Albomycin)
-
Vehicle control (e.g., sterile saline)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
-
Procedure:
-
Infection: Acclimatize mice for at least one week. Prepare a bacterial inoculum of the desired concentration. Induce a systemic infection by intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test antibiotic or vehicle control via a suitable route (e.g., intravenous or subcutaneous).
-
Monitoring: Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).
-
Bacterial Load Determination: At a predetermined endpoint, euthanize a subset of mice. Aseptically harvest organs (e.g., spleen, liver) and/or collect blood. Homogenize tissues and perform serial dilutions to plate on TSA for colony-forming unit (CFU) enumeration.
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups.
-
Conclusion
Albomycin stands out as a sideromycin with a well-defined mechanism of action and a proven, potent antibacterial efficacy against a broad range of pathogens. The availability of extensive quantitative data makes it a strong candidate for further development. This compound, while sharing the promising "Trojan horse" delivery mechanism, requires further investigation to fully elucidate its specific molecular target and to quantify its antibacterial spectrum. The lack of comprehensive public data on this compound currently limits a direct and robust comparison with Albomycin. Future studies providing quantitative efficacy data for this compound are warranted to better assess its potential as a therapeutic agent.
References
- 1. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 2. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 15319-50-3 [chemicalbook.com]
- 7. Constitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Protein Synthesis Inhibition Mechanism of Ferrimycin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the protein synthesis inhibition mechanism of the sideromycin antibiotic, Ferrimycin A1. Due to the limited availability of public data on its specific inhibitory concentrations and ribosomal binding site, this document serves as a practical guide, outlining the necessary experimental protocols and data presentation methods. We will compare the expected experimental outcomes for this compound with well-characterized protein synthesis inhibitors, providing a clear roadmap for its mechanistic elucidation.
Introduction to this compound and Protein Synthesis Inhibition
This compound is a member of the sideromycin class of antibiotics, which cleverly utilize bacterial iron uptake systems to gain entry into the cell, a mechanism often described as a "Trojan horse" strategy. Once inside, it has been established that this compound inhibits protein synthesis, a fundamental process for bacterial viability. This has been demonstrated in studies showing the inhibition of radiolabeled phenylalanine incorporation in Staphylococcus aureus. However, its precise molecular target within the intricate machinery of the ribosome remains to be definitively characterized.
Protein synthesis in bacteria is a primary target for a multitude of antibiotic classes. These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination, by binding to specific sites on the 30S or 50S ribosomal subunits. This guide will focus on the experimental validation of this compound's mechanism and compare it to other prominent protein synthesis inhibitors.
Comparative Analysis of Protein Synthesis Inhibitors
To understand the potential mechanism of this compound, it is crucial to compare it with other antibiotics that have well-defined modes of action. The following table summarizes the key characteristics of major classes of protein synthesis inhibitors.
| Antibiotic Class | Example(s) | Ribosomal Subunit Target | Mechanism of Action | Binding Site | Spectrum of Activity |
| Sideromycin (this compound - Hypothesized) | This compound | 50S or 30S | Inhibition of peptide bond formation or translocation (to be determined) | To be determined | Primarily Gram-positive |
| Aminoglycosides | Streptomycin, Gentamicin | 30S | Causes codon misreading and inhibits translocation. | A-site of 16S rRNA | Broad-spectrum (primarily Gram-negative) |
| Tetracyclines | Tetracycline, Doxycycline | 30S | Blocks the binding of aminoacyl-tRNA to the A-site. | A-site of 16S rRNA | Broad-spectrum |
| Macrolides | Erythromycin, Azithromycin | 50S | Blocks the polypeptide exit tunnel, inhibiting elongation. | Peptidyl transferase center (PTC) and exit tunnel | Primarily Gram-positive |
| Lincosamides | Clindamycin | 50S | Inhibits peptide bond formation. | A-site and P-site of the PTC | Gram-positive and anaerobes |
| Oxazolidinones | Linezolid | 50S | Prevents the formation of the initiation complex. | P-site of the PTC | Gram-positive |
Experimental Protocols for Mechanism Validation
To elucidate the specific mechanism of this compound, a series of in vitro experiments are required. The following protocols provide a detailed methodology for key assays.
In Vitro Transcription/Translation (IVTT) Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
E. coli S30 cell-free extract system
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase)
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Control antibiotics with known IC50 values (e.g., tetracycline, erythromycin)
-
Amino acid mix, energy solution, and reaction buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the S30 extract, reaction buffer, amino acids, and energy solution.
-
Add the reporter plasmid DNA to the mixture.
-
Prepare serial dilutions of this compound and control antibiotics.
-
Add the antibiotic dilutions to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Add the luciferase substrate to each reaction.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition against the logarithm of the antibiotic concentration and determine the IC50 value.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of protein synthesis, revealing the precise locations of ribosomes on mRNA transcripts.
Objective: To identify the stage of translation (initiation, elongation, or termination) inhibited by this compound and to pinpoint potential stalling sites.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound
-
Lysis buffer
-
RNase I
-
Ribosome recovery buffer
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with this compound for a short duration.
-
Rapidly harvest and lyse the cells.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Isolate ribosome-protected mRNA fragments (footprints).
-
Prepare a cDNA library from the footprints.
-
Perform deep sequencing of the library.
-
Align the sequencing reads to the bacterial genome to determine the ribosome occupancy at each codon. An accumulation of ribosome footprints at the start codons would suggest an initiation inhibitor, while accumulation within coding sequences would indicate an elongation inhibitor.
Toe-printing Assay
This primer extension inhibition assay can map the precise binding site of a molecule on the ribosome with single-nucleotide resolution.
Objective: To identify the specific ribosomal binding site of this compound.
Materials:
-
Purified 70S ribosomes
-
Specific mRNA template
-
This compound
-
Deoxynucleotides (dNTPs)
-
Radiolabeled or fluorescently labeled DNA primer complementary to a downstream region of the mRNA template
-
Reverse transcriptase
Procedure:
-
Incubate the 70S ribosomes with the mRNA template and this compound to allow complex formation.
-
Anneal the labeled primer to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will extend the primer until it is blocked by the ribosome stalled by this compound.
-
Denature the reaction products and separate them by gel electrophoresis.
-
The size of the truncated cDNA product (the "toe-print") reveals the exact position of the stalled ribosome, and by inference, the binding site of the antibiotic.
Visualizing the Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams illustrating the protein synthesis pathway, the experimental workflow for validation, and a comparative logic diagram.
Caption: The bacterial protein synthesis elongation cycle and potential points of inhibition by this compound.
Caption: Experimental workflow for validating the protein synthesis inhibition mechanism of this compound.
Caption: A logical comparison of the experimental validation pathway for this compound against known inhibitors.
Conclusion and Future Directions
While this compound is known to inhibit protein synthesis, a detailed, data-driven understanding of its mechanism is crucial for its potential development as a therapeutic agent. The experimental framework provided in this guide offers a clear path to elucidating its IC50, the specific stage of translation it inhibits, and its precise binding site on the ribosome. By comparing the results obtained for this compound with the well-established mechanisms of other protein synthesis inhibitors, researchers can accurately position its mode of action within the broader landscape of antibiotics. Future studies should focus on generating this critical data to fully unlock the potential of this intriguing sideromycin.
Ferrimycin A1 vs. Conventional Antibiotics: A Comparative Analysis for Drug Development Professionals
A deep dive into the mechanisms, efficacy, and resistance profiles of the novel siderophore antibiotic, Ferrimycin A1, benchmarked against established conventional antibiotics.
This guide provides a comprehensive comparative analysis of this compound and conventional antibiotics, tailored for researchers, scientists, and drug development professionals. By presenting a side-by-side view of their mechanisms of action, spectrum of activity, and resistance profiles, this document aims to furnish the scientific community with the necessary data to evaluate the potential of this compound as a next-generation therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of complex processes.
Mechanism of Action: A Tale of Two Strategies
Conventional antibiotics typically employ a direct approach to disrupt essential bacterial processes. In contrast, this compound utilizes a sophisticated "Trojan horse" strategy to gain entry into bacterial cells before exerting its antimicrobial effect.
This compound: The Siderophore "Trojan Horse"
This compound is a member of the sideromycin class of antibiotics. Its structure comprises an antibiotic moiety covalently linked to a siderophore, which is a small molecule with a high affinity for iron. Bacteria have evolved sophisticated active transport systems to acquire iron, an essential nutrient, from their environment. This compound cleverly hijacks these systems, specifically the ferrioxamine B transport system, to gain entry into the bacterial cell. Once inside, the antibiotic component is released and inhibits protein synthesis, leading to bacterial cell death. This targeted delivery mechanism allows for high intracellular concentrations of the antibiotic, potentially overcoming some common resistance mechanisms.
Conventional Antibiotics: Direct Inhibition of Essential Pathways
Conventional antibiotics, such as beta-lactams, fluoroquinolones, and tetracyclines, function by directly targeting and inhibiting critical bacterial enzymes or structures. Their mechanisms include:
-
Inhibition of Cell Wall Synthesis (e.g., Penicillin): Beta-lactam antibiotics like penicillin interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This disruption leads to a weakened cell wall and eventual cell lysis.
-
Inhibition of DNA Replication (e.g., Ciprofloxacin): Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and cell death.
-
Inhibition of Protein Synthesis (e.g., Tetracycline): Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis.[1]
Figure 1. Comparative mechanism of action of this compound and conventional antibiotics.
Comparative In Vitro Efficacy: A Quantitative Look
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Data Presentation: Minimum Inhibitory Concentrations (µg/mL)
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Enterococcus faecalis (Gram-positive) |
| This compound | 0.015 | 0.125 | 1 | 0.5 |
| Ciprofloxacin | 0.25 - 1[2][3] | 0.008 - 0.25[4] | 0.1 - 16[1][5] | 0.5 - 4 |
| Penicillin | 0.015 - >256 | Resistant | Resistant | 1 - 16[6] |
| Tetracycline | 0.125 - 256[7] | 2 - >256[8][9] | >128 | 16 - >256[10][11] |
Resistance Development: An Evolving Challenge
Antibiotic resistance is a major global health threat. Understanding the mechanisms by which bacteria develop resistance to new and existing drugs is paramount for sustainable antibiotic development.
This compound Resistance:
The primary mechanism of resistance to sideromycins like this compound is through mutations in the genes encoding the specific siderophore transport system. In the case of this compound, this would involve mutations in the ferrioxamine B receptor or other components of the uptake machinery. This mode of resistance is advantageous from a clinical perspective, as mutations that block the uptake of an essential nutrient like iron can lead to a fitness cost for the bacteria, potentially reducing their virulence.
Conventional Antibiotic Resistance:
Bacteria have evolved a multitude of mechanisms to resist conventional antibiotics, including:
-
Enzymatic Degradation: Production of enzymes, such as beta-lactamases, that inactivate the antibiotic.
-
Target Modification: Alterations in the antibiotic's target, such as mutations in DNA gyrase (fluoroquinolone resistance) or ribosomal proteins (tetracycline resistance), which prevent the antibiotic from binding.
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its target at an effective concentration.
-
Reduced Permeability: Changes in the bacterial cell envelope that limit the antibiotic's entry.
Figure 2. Primary resistance mechanisms for this compound and conventional antibiotics.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.[12][13][14]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Antimicrobial agent stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve the desired concentration range. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activity-of-ciprofloxacin-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
- 4. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjmonline.org [pjmonline.org]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence and Molecular Characterization of Tetracycline Resistance in Enterococcus Isolates from Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfer of Tetracycline Resistance Genes with Aggregation Substance in Food-Borne Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC determination by broth microdilution. [bio-protocol.org]
- 14. protocols.io [protocols.io]
A Comparative Analysis of Cross-Resistance Profiles: Ferrimycin A1 and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sideromycin antibiotic, Ferrimycin A1, and its potential for cross-resistance with other antimicrobial agents. Due to the limited availability of direct cross-resistance studies in publicly accessible literature, this analysis focuses on comparing this compound with the more extensively studied sideromycin, Albomycin. The comparison is based on their antibacterial spectra and mechanisms of action, which are key indicators of potential cross-resistance patterns.
Executive Summary
This compound is a member of the sideromycin class of antibiotics, which employ a "Trojan horse" mechanism to enter bacterial cells.[1] They consist of an iron-chelating molecule (a siderophore) linked to an antibiotic component.[1] This unique uptake strategy, which hijacks bacterial iron transport systems, suggests a low probability of cross-resistance with antibiotics that enter cells through different means. Resistance to sideromycins is often linked to mutations in the specific transport systems they utilize. Therefore, cross-resistance between different sideromycins that use the same transport pathway is plausible.
Data Presentation: Comparative Antibacterial Activity
Direct and comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of bacterial strains is scarce in the available literature. The following tables summarize the known activity of this compound, primarily against Gram-positive bacteria, and provide a more detailed MIC profile for the comparable sideromycin, Albomycin δ2, to offer a point of reference.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Activity | Mechanism of Action | Reference |
| Staphylococcus aureus | Active | Inhibits protein synthesis | [1][2] |
| Gram-positive bacteria | Generally reported to be active | Inhibits protein synthesis | [1] |
| Gram-negative bacteria | Limited information available | - |
Table 2: Minimum Inhibitory Concentrations (MIC) of Albomycin δ2
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | ATCC 49619 | 0.01 | |
| Staphylococcus aureus | USA300 | 0.125 | |
| Escherichia coli | K-12 | 0.004 | |
| Salmonella enterica serovar Typhimurium | - | 0.016 | |
| Klebsiella pneumoniae | ATCC 13883 | 0.032 | |
| Enterobacter aerogenes | ATCC 13048 | 0.016 | |
| Shigella sonnei | ATCC 25931 | 0.008 | |
| Proteus vulgaris | ATCC 13315 | >128 | |
| Morganella morganii | ATCC 25830 | >128 |
Signaling Pathways and Mechanisms of Action
This compound and Albomycin both gain entry into bacterial cells by exploiting siderophore uptake systems, but their intracellular targets differ.
-
This compound : Once inside the cell, this compound inhibits protein synthesis. However, its precise molecular target within the protein synthesis machinery is not as clearly defined as that of Albomycin.
-
Albomycin : The antibiotic component of Albomycin is a thioribosyl-pyrimidine moiety that specifically inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.
The "Trojan horse" mechanism is central to the activity of sideromycins. Resistance can emerge through mutations in the bacterial iron transport genes, which would prevent the antibiotic from reaching its intracellular target. This implies that a bacterium resistant to one sideromycin due to an altered uptake system may exhibit cross-resistance to other sideromycins that rely on the same transporter.
Caption: Mechanism of Action Comparison.
Experimental Protocols
The standard method for determining the antibacterial efficacy of a compound and for assessing cross-resistance is by measuring the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium overnight at 37°C.
-
Several colonies are used to inoculate a sterile saline or broth solution.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final test concentration of 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of the antibiotics (e.g., this compound and comparator agents) are prepared in a suitable solvent.
-
A series of two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
-
Interpretation of Cross-Resistance:
-
Strains that are resistant to a specific antibiotic are tested against this compound.
-
If these strains also show high MIC values for this compound, this indicates cross-resistance.
-
Conversely, if the resistant strains are susceptible to this compound, it suggests a lack of cross-resistance.
-
Caption: Cross-Resistance Study Workflow.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Ferrimycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sideromycin antibiotic, Ferrimycin A1, and its alternatives, with a focus on their activity against bacterial pathogens. Due to the limited availability of recent quantitative data for this compound, this guide leverages available information and presents a framework for its evaluation against a contemporary siderophore antibiotic, cefiderocol (B606585), and other protein synthesis inhibitors.
Introduction
This compound is a member of the sideromycin class of antibiotics, which are characterized by a siderophore moiety that facilitates their active transport into bacterial cells via iron uptake systems. This "Trojan horse" mechanism allows them to bypass certain resistance mechanisms and effectively reach their intracellular targets. The primary mechanism of action for this compound is the inhibition of protein synthesis. This guide will delve into the available data on its in vitro and in vivo activity, compare it with relevant alternatives, and provide detailed experimental protocols for key assays.
Data Presentation
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the available and representative MIC values for this compound and its comparators against Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus 133 | Data Not Available | [1] |
| Cefiderocol | Staphylococcus aureus ATCC 29213 | 0.25 - 1 | [2] |
| Linezolid | Methicillin-resistant S. aureus (MRSA) | 1 - 4 | [3] |
| Vancomycin | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 | [3] |
| Daptomycin | Methicillin-resistant S. aureus (MRSA) | 0.25 - 1 | [3] |
In Vivo Efficacy: Murine Infection Models
Animal models are essential for evaluating the in vivo efficacy of antibiotics. The following table outlines the typical parameters and available data for this compound and cefiderocol in murine infection models.
| Compound | Animal Model | Bacterial Strain | Efficacy Endpoint | Results | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Cefiderocol | Neutropenic murine thigh infection model | Carbapenem-resistant Enterobacteriaceae, P. aeruginosa, A. baumannii | Reduction in bacterial load (log10 CFU) | Significant dose-dependent reduction in bacterial load.[4][5] | [4][5] |
| Cefiderocol | Murine urinary tract infection model | Carbapenem-resistant K. pneumoniae, P. aeruginosa | Reduction in bacterial load in kidneys (log10 CFU) | Significant reduction in bacterial load.[6] | [6] |
Note: Specific in vivo efficacy data for this compound from recent studies is not available. The data for cefiderocol demonstrates its potent in vivo activity against a range of multidrug-resistant Gram-negative pathogens.[4][5][6][7][8]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound (e.g., this compound, Cefiderocol)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) (Iron-depleted for siderophore antibiotics)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Mechanism of Action: Radiolabeled Precursor Incorporation Assay for Protein Synthesis Inhibition
This assay determines if a compound inhibits protein synthesis by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Bacterial culture
-
Test compound
-
[³H]-Leucine (radiolabeled amino acid)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase and expose them to different concentrations of the test compound.
-
Radiolabeling: Add [³H]-Leucine to the cultures and incubate for a short period to allow for incorporation into proteins.
-
Precipitation: Stop the reaction and precipitate the proteins using TCA.
-
Washing: Wash the protein precipitate to remove unincorporated [³H]-Leucine.
-
Quantification: Resuspend the protein pellet in scintillation fluid and measure the radioactivity using a scintillation counter. A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of protein synthesis.[9][10][11][12]
In Vivo Efficacy Testing: Murine Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents.
Materials:
-
Mice (often rendered neutropenic to mimic an immunocompromised state)
-
Bacterial pathogen
-
Test compound
Procedure:
-
Infection: Inject a standardized inoculum of the bacterial pathogen into the thigh muscle of the mice.
-
Treatment: Administer the test compound at various doses and schedules (e.g., subcutaneously or intravenously).
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, homogenize the thigh tissue, and determine the number of viable bacteria (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in treated mice to that in untreated control mice to determine the efficacy of the compound.[4][5]
Mandatory Visualizations
Caption: TonB-dependent transport and mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for in vivo efficacy testing in a murine infection model.
Conclusion
This compound, as a sideromycin antibiotic targeting protein synthesis, represents a promising class of antibacterial agents. However, a comprehensive evaluation of its in vitro and in vivo activity is hampered by the lack of recent, publicly available quantitative data. In contrast, newer siderophore cephalosporins like cefiderocol have been extensively studied and demonstrate potent activity against challenging multidrug-resistant pathogens. Further research to generate robust in vitro and in vivo data for this compound is crucial to accurately assess its potential clinical utility and to provide a direct comparison with currently available treatment options. The experimental protocols and workflows provided in this guide offer a framework for conducting such a comparative evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo efficacy of apramycin in murine infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Good Correlation of Cefiderocol Between In Vivo Efficacy Murine Thigh/Lung Infection Models and MIC Determined in Iron-Depleted Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. researchgate.net [researchgate.net]
- 11. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target of Ferrimycin A1: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of genetic approaches used to confirm the molecular target of antibiotics, with a specific focus on the sideromycin, Ferrimycin A1. While this compound is known to inhibit protein synthesis, its precise molecular target within this pathway is not as well-defined as other antibiotics.[1] This guide will, therefore, present established genetic methodologies for target identification and validation, using the well-characterized sideromycin antibiotic, Albomycin, as a primary example to illustrate these techniques. We will also present the available data for this compound and outline the experimental workflows that would be employed for its definitive target confirmation.
Introduction to Sideromycin Antibiotics
Sideromycins are a class of antibiotics that utilize a "Trojan horse" strategy to enter bacterial cells.[1] They consist of a siderophore, an iron-chelating molecule, linked to an antibiotic warhead. This structure allows them to exploit bacterial iron uptake systems to gain entry into the cell, effectively bypassing some common resistance mechanisms. Once inside, the antibiotic component inhibits essential cellular processes. Both Albomycin and this compound are sideromycins that are known to inhibit protein synthesis.[1][2]
Genetic Approaches for Target Identification and Validation
The most definitive methods for identifying and validating the molecular target of an antibiotic rely on genetic approaches. These methods typically involve studying how bacteria evolve resistance to the antibiotic or how the absence of specific genes affects the antibiotic's efficacy. The primary genetic strategies include:
-
Isolation and Sequencing of Resistant Mutants: This classical approach involves exposing a large population of bacteria to the antibiotic and selecting for mutants that can survive at concentrations that inhibit the growth of the wild-type strain. The genomes of these resistant mutants are then sequenced to identify mutations that confer resistance. These mutations often occur in the gene encoding the antibiotic's target or in genes involved in the transport or metabolism of the drug.
-
Gene Knockout/Knockdown Studies: This method involves systematically inactivating or reducing the expression of specific genes in the bacterium and then testing the susceptibility of these modified strains to the antibiotic. If the inactivation of a particular gene leads to increased resistance or sensitivity to the antibiotic, it suggests that the gene product is involved in the antibiotic's mechanism of action, either as the direct target or as part of a related pathway.
Comparative Analysis: Albomycin vs. This compound
To illustrate the application of these genetic approaches, we will compare the well-characterized sideromycin, Albomycin, with this compound.
Albomycin: A Case Study in Target Confirmation
The target of Albomycin has been unequivocally identified as seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis.[2] This was confirmed through the genetic analysis of Albomycin-resistant mutants.
Table 1: Quantitative Data for Albomycin Activity and Target Validation
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) against E. coli | 0.1 µg/mL | |
| MIC against S. aureus | 0.05 µg/mL | |
| Mutations in Resistant Mutants | Point mutations in the serS gene (encoding SerRS) | |
| Gene Knockout Effect (serS knockdown) | Increased resistance to Albomycin | N/A |
This compound: An Undefined Target
In contrast to Albomycin, the precise molecular target of this compound within the protein synthesis machinery has not been definitively identified through genetic studies. While it is known to inhibit protein synthesis and induce protein stress, the specific ribosomal component or translation factor it interacts with remains to be elucidated.
Table 2: Available Data for this compound Activity
| Parameter | Value | Reference |
| Reported Activity | Primarily against Gram-positive bacteria, particularly Staphylococcus aureus | |
| Mechanism of Action | Inhibition of protein synthesis | |
| Confirmed Genetic Target | Not definitively identified |
Experimental Protocols for Target Confirmation
The following are detailed methodologies for the key genetic experiments that would be employed to confirm the target of this compound.
Isolation of this compound-Resistant Mutants using the Gradient Plate Technique
This method is used to select for spontaneous mutants with resistance to an antibiotic.
Protocol:
-
Prepare a Gradient Plate:
-
Pour a bottom layer of molten nutrient agar (B569324) into a petri dish and allow it to solidify at an angle.
-
Once solidified, place the dish flat and pour a second layer of molten nutrient agar containing a specific concentration of this compound. This creates a concentration gradient of the antibiotic across the plate.
-
-
Inoculation:
-
Prepare a liquid culture of the target bacterium (e.g., Staphylococcus aureus).
-
Spread an even lawn of the bacterial culture onto the surface of the gradient plate.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.
-
-
Selection and Isolation:
-
Colonies that grow in the region of the plate with the highest concentration of this compound are considered resistant mutants.
-
Isolate these colonies by picking them and streaking them onto fresh agar plates containing a high concentration of this compound to confirm their resistance phenotype.
-
Identification of Resistance Mutations by Whole-Genome Sequencing
Once resistant mutants are isolated, their genomes are sequenced to identify the genetic basis of resistance.
Protocol:
-
Genomic DNA Extraction:
-
Grow a pure culture of the resistant mutant and the wild-type strain.
-
Extract high-quality genomic DNA from both strains using a commercial DNA extraction kit.
-
-
Whole-Genome Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA.
-
Sequence the genomes using a next-generation sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutant to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutant.
-
Prioritize mutations in genes related to protein synthesis (e.g., ribosomal proteins, tRNA synthetases, translation factors) for further investigation.
-
Target Validation using Gene Knockout by Homologous Recombination
This technique is used to confirm that the gene identified through resistance mutation analysis is indeed the target of the antibiotic.
Protocol:
-
Construct a Knockout Cassette:
-
Design a DNA construct that contains a selectable marker (e.g., an antibiotic resistance gene different from the one being studied) flanked by sequences that are homologous to the regions upstream and downstream of the target gene.
-
-
Transformation and Recombination:
-
Introduce the knockout cassette into the wild-type bacterial cells using an appropriate transformation method (e.g., electroporation).
-
Homologous recombination will lead to the replacement of the target gene with the selectable marker in some of the cells.
-
-
Selection of Knockout Mutants:
-
Plate the transformed cells on a medium containing the antibiotic for which the selectable marker confers resistance. Only the cells that have successfully integrated the knockout cassette will grow.
-
-
Confirmation of Gene Knockout:
-
Confirm the deletion of the target gene in the selected colonies using PCR with primers that flank the target gene region.
-
-
Susceptibility Testing:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the gene knockout strain and compare it to the wild-type strain. A significant change in MIC would confirm the role of the knocked-out gene in the antibiotic's mechanism of action.
-
Visualizing the Workflow and Pathways
To better understand the logical flow of these experimental approaches and the potential cellular pathways involved, the following diagrams are provided.
Caption: Experimental workflow for confirming an antibiotic's target using genetic approaches.
References
Head-to-head comparison of Ferrimycin A1 and Salmycin
A Comprehensive Guide for Researchers in Drug Development
In the ongoing battle against antimicrobial resistance, sideromycins, also known as "Trojan horse" antibiotics, represent a promising class of compounds. By hijacking bacterial iron uptake systems, they deliver a potent antibiotic moiety directly into the bacterial cell, bypassing common resistance mechanisms. This guide provides a detailed head-to-head comparison of two notable sideromycins: Ferrimycin A1 and Salmycin.
Overview and Mechanism of Action
Both this compound and Salmycin are natural products synthesized by Streptomyces species. They share a common structural motif: a siderophore component responsible for iron chelation and bacterial receptor recognition, linked to an antibiotic warhead.
This compound , produced by Streptomyces griseoflavus, consists of a ferrioxamine B siderophore linked to an antibiotic moiety that inhibits protein synthesis.[1]
Salmycin , a family of related compounds (A-D) produced by Streptomyces violaceus, are also ferrioxamine derivatives.[1] The antibiotic component is an aminodisaccharide that is presumed to inhibit protein synthesis.[2]
The "Trojan horse" mechanism of action for both compounds in Gram-positive bacteria, such as Staphylococcus aureus, is initiated by their recognition by siderophore receptors on the bacterial cell surface. In S. aureus, the lipoprotein receptors FhuD1 and FhuD2 are responsible for binding and uptake of hydroxamate-type siderophores, to which both this compound and Salmycin belong.[3] Following binding, the entire sideromycin-iron complex is actively transported across the cell membrane via an ATP-binding cassette (ABC) transporter system. Once inside the cytoplasm, the antibiotic "warhead" is released from the siderophore, exerting its inhibitory effect on protein synthesis, ultimately leading to bacterial cell death.
Performance Comparison: Antimicrobial Activity
Quantitative data on the in vitro activity of this compound is limited in publicly available literature. However, it is reported to be highly active against Gram-positive bacteria.[1]
Salmycin has demonstrated exceptionally potent in vitro activity against pathogenic Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) for Salmycin against S. aureus is a remarkable 7 nM.
For a clear comparison, the following table summarizes the available quantitative data.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Gram-positive bacteria | Data not available |
| Salmycin | Staphylococcus aureus | 7 nM (~0.0073 µg/mL) |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for sideromycins requires a specialized protocol to ensure accurate assessment of their potency. The activity of these compounds is highly dependent on the availability of iron in the growth medium. Standard MIC testing protocols using Mueller-Hinton broth may yield inaccurate results due to the presence of iron, which can compete with the sideromycin for binding to bacterial receptors. Therefore, the use of iron-depleted media is crucial.
Protocol for MIC Determination of Sideromycins:
1. Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
- Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
- Add Chelex® 100 resin (a chelating agent) to the CAMHB at a concentration of 1 g per 10 mL.
- Stir the mixture for a minimum of 2 hours at room temperature to allow for the chelation and removal of iron ions.
- Filter the broth to remove the Chelex® 100 resin.
- Re-supplement the broth with essential cations (e.g., Ca²⁺, Mg²⁺, and Zn²⁺) that may have been partially removed during the chelation process, to their standard concentrations in CAMHB. The final iron concentration should be verified to be low (e.g., <0.05 µg/mL).
2. Broth Microdilution MIC Assay:
- Perform serial two-fold dilutions of the sideromycin compound in a 96-well microtiter plate using the prepared ID-CAMHB.
- Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism in ID-CAMHB.
- Add the bacterial inoculum to each well of the microtiter plate containing the diluted sideromycin.
- Include appropriate controls: a positive control (bacteria in ID-CAMHB without antibiotic) and a negative control (ID-CAMHB only).
- Incubate the plates at 35-37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the sideromycin that completely inhibits visible bacterial growth.
Visualizing the Mechanism of Action and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Sideromycin "Trojan Horse" uptake mechanism in Gram-positive bacteria.
References
Evaluating the Synergistic Potential of Ferrimycin A1: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Introduction
Ferrimycin A1 is a sideromycin antibiotic, a class of antimicrobial agents that employ a "Trojan horse" mechanism to enter bacterial cells. By chelating iron, this compound is actively transported into bacteria through their own iron uptake systems[1][2][3]. This targeted delivery makes sideromycins a promising area of research in an era of increasing antibiotic resistance. While the individual activity of this compound is established, the exploration of its synergistic effects with other antibiotics remains a nascent field.
This guide provides a comprehensive framework for evaluating the potential synergistic effects of this compound with other antimicrobial agents. In the absence of published studies on specific synergistic combinations for this compound, this document serves as a methodological template. It outlines standard experimental protocols, data presentation formats, and a hypothetical signaling pathway to guide future research in this area. The objective is to equip researchers with the necessary tools to systematically investigate and validate potential synergistic interactions that could enhance the therapeutic efficacy of this compound.
Experimental Protocols
To rigorously assess the synergistic potential of this compound with a partner antibiotic, two primary in vitro methods are recommended: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic (e.g., a β-lactam or aminoglycoside) in an appropriate broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of the two antibiotics. Serially dilute this compound along the y-axis (rows) and the partner antibiotic along the x-axis (columns). Each well will contain a unique combination of concentrations of the two drugs. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., a clinically relevant Gram-negative or Gram-positive strain) standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Methodology:
-
Bacterial Culture: Grow the test organism in CAMHB to the logarithmic phase of growth.
-
Assay Setup: Prepare flasks containing CAMHB with the antibiotics at specific concentrations (e.g., based on the MICs determined from the checkerboard assay). Include a growth control (no antibiotic), each antibiotic alone, and the combination of this compound and the partner drug.
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 10^6 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto appropriate agar (B569324) plates.
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Clear and concise data presentation is crucial for the interpretation and comparison of results.
Table 1: Hypothetical Checkerboard Assay Results for this compound and a β-Lactam Antibiotic against E. coli
| This compound (µg/mL) | β-Lactam Alone (µg/mL) | β-Lactam + 0.0625 µg/mL this compound (µg/mL) | β-Lactam + 0.125 µg/mL this compound (µg/mL) | β-Lactam + 0.25 µg/mL this compound (µg/mL) | β-Lactam + 0.5 µg/mL this compound (µg/mL) |
| MIC | 4 | 2 | 1 | 0.5 | 0.25 |
| FICβ-Lactam | - | 0.5 | 0.25 | 0.125 | 0.0625 |
| FICthis compound | - | 0.0625 | 0.125 | 0.25 | 0.5 |
| FIC Index | - | 0.5625 | 0.375 | 0.375 | 0.5625 |
Note: The lowest FIC Index of 0.375 indicates a synergistic interaction between this compound and the β-lactam antibiotic.
Table 2: Hypothetical Time-Kill Assay Results for this compound and a β-Lactam Antibiotic against E. coli (log10 CFU/mL)
| Time (hours) | Growth Control | This compound (0.5x MIC) | β-Lactam (0.5x MIC) | This compound + β-Lactam |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.1 | 6.2 | 5.5 |
| 4 | 7.2 | 6.0 | 6.1 | 4.8 |
| 6 | 8.0 | 5.9 | 6.0 | 4.1 |
| 8 | 8.5 | 5.8 | 5.9 | 3.5 |
| 12 | 9.0 | 5.7 | 5.8 | 2.8 |
| 24 | 9.2 | 5.6 | 5.7 | <2.0 |
Note: The combination therapy shows a >2-log10 reduction in CFU/mL compared to the most active single agent at 24 hours, indicating synergy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antibiotic synergy.
Hypothetical Signaling Pathway of Synergistic Action
This diagram illustrates a hypothetical synergistic mechanism between this compound and a β-lactam antibiotic. This compound facilitates the entry of the β-lactam into the bacterial cell, where the β-lactam can then inhibit its target, the penicillin-binding proteins (PBPs), leading to cell wall synthesis inhibition and ultimately cell death.
Caption: Hypothetical synergistic action of this compound and a β-lactam.
Conclusion
The evaluation of synergistic antibiotic combinations is a critical strategy in the fight against antimicrobial resistance. While specific data on the synergistic effects of this compound are not yet available, this guide provides a robust framework for conducting such investigations. By employing standardized methodologies like the checkerboard and time-kill assays, researchers can systematically screen for and validate synergistic partners for this compound. The elucidation of such combinations has the potential to expand our therapeutic arsenal (B13267) and preserve the efficacy of existing antibiotics. Future studies are encouraged to explore these synergistic interactions and their underlying mechanisms.
References
- 1. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferrimycin A1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Ferrimycin A1 is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As a potent sideromycin antibiotic, this compound and all associated waste must be managed as hazardous chemical waste.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to institutional, local, state, and federal regulations is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Immediate Safety and Handling Precautions
Due to its hazardous nature, appropriate Personal Protective Equipment (PPE) is essential when handling this compound in any form (powder, solutions, or contaminated materials).
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-grade nitrile gloves is required. The outer glove must be changed immediately if contaminated. |
| Gown | A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs must be worn. |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form or if there is a risk of aerosolization. |
Stock solutions of antibiotics, which are typically at much higher concentrations than those used in media, are considered hazardous chemical waste and should be disposed of according to institutional guidelines.[1]
Step-by-Step Disposal Procedures for this compound Waste
All materials contaminated with this compound must be segregated at the point of generation into clearly labeled, leak-proof containers designated for hazardous pharmaceutical waste. These containers are often color-coded (e.g., black for RCRA hazardous waste) and should be provided by your institution's EHS department.
Solid Waste Disposal
1. Waste Identification and Segregation:
-
Unused or expired this compound powder.
-
Contaminated labware: vials, pipette tips, culture plates, and flasks.
-
Contaminated PPE: gloves, gowns, and respirator cartridges.
-
Contaminated cleaning materials: absorbent pads, wipes.
2. Containment:
-
Place all solid waste directly into a designated hazardous waste container lined with a thick, leak-proof plastic bag.[2]
-
The container must be clearly labeled as "HAZARDOUS DRUG WASTE ONLY" or as required by your institution.[2]
3. Storage and Pickup:
-
Seal the bag and the container when it is three-quarters full.
-
Store the sealed container in a secure, designated area away from general lab traffic while awaiting pickup.
-
Arrange for disposal through your institution's certified hazardous waste vendor.
Liquid Waste Disposal
1. Waste Identification and Segregation:
-
Unused or expired this compound stock solutions.
-
Contaminated media and buffers.
-
The initial rinse of any glassware used for this compound.
2. Containment:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., plastic or coated glass).
-
The container must be clearly labeled "HAZARDOUS WASTE: this compound" and include any other required hazard information.
-
Do not, under any circumstances, dispose of liquid this compound waste down the drain.
3. Storage and Pickup:
-
Keep the liquid waste container securely sealed and stored in secondary containment to prevent spills.
-
Store in a designated, secure area.
-
Arrange for disposal through your institution's certified hazardous waste vendor.
Experimental Protocols for Waste Management
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleaning, ensure you are wearing the full PPE detailed in the table above.
-
Contain the Spill: For liquid spills, use a chemotherapy spill kit or absorbent pads to cover and absorb the material. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Decontaminate the spill area according to your institution's protocol for hazardous drugs.
-
Dispose of Waste: All materials used to clean the spill must be disposed of as hazardous solid waste.[3]
-
Report the Incident: Report the spill to your institution's EHS department.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting our ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
